Albifylline
Description
Structure
2D Structure
Properties
CAS No. |
107767-55-5 |
|---|---|
Molecular Formula |
C13H20N4O3 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
NWXULHNEYYFVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O |
Appearance |
Solid powder |
Other CAS No. |
107767-55-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(5-hydroxy-5-methylhexyl)-3-methylxanthine A 81-3138 HWA 138 HWA-138 |
Origin of Product |
United States |
Foundational & Exploratory
Albifylline: A Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albifylline, a xanthine derivative identified by the synonym HWA 138, has demonstrated significant potential in modulating inflammatory responses, particularly in the context of hemorrhagic shock. This technical guide provides an in-depth overview of the discovery of this compound, a detailed exploration of its chemical synthesis, and an analysis of its mechanism of action related to the inhibition of leukocyte adhesion. Quantitative data from relevant studies are presented in tabular format for clarity. Detailed experimental protocols, where available, and proposed synthetic methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes involved.
Discovery and Background
This compound, chemically known as 1-(5-Hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione, is a bioactive xanthine derivative structurally similar to pentoxifylline. While the specific individuals and the exact date of its discovery are not widely publicized, its development is associated with Hoechst AG (now part of Sanofi). The compound, also referred to as HWA 138, emerged in scientific literature in the mid-1990s in studies investigating its therapeutic effects in ischemia-reperfusion injury and hemorrhagic shock.
A notable early study by Marzi et al. (1996) highlighted the efficacy of this compound in improving liver microcirculation and reducing leukocyte adhesion in a rat model of hemorrhagic shock, suggesting its potential as a therapeutic agent in shock therapy.[1][2]
Chemical Synthesis Process
The precise, step-by-step industrial synthesis protocol for this compound is not publicly available. However, based on general principles of xanthine chemistry and related patent literature for similar compounds, a plausible synthetic route can be proposed. The synthesis of xanthine derivatives often involves the alkylation of a xanthine precursor.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from 3-methylxanthine.
Step 1: Synthesis of 1-chloro-5-hydroxy-5-methylhexane
This intermediate can be synthesized from 5-chloro-2-pentanone by a Grignard reaction with methylmagnesium bromide.
Step 2: Alkylation of 3-methylxanthine
3-Methylxanthine is reacted with 1-chloro-5-hydroxy-5-methylhexane in the presence of a base to yield this compound.
Experimental Protocol (Proposed)
Materials:
-
3-Methylxanthine
-
1-chloro-5-hydroxy-5-methylhexane
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-methylxanthine in DMF, add an equimolar amount of a base such as sodium hydroxide or potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding salt.
-
Add 1-chloro-5-hydroxy-5-methylhexane to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Mechanism of Action: Inhibition of Leukocyte Adhesion
This compound has been shown to significantly reduce the adhesion of leukocytes to the vascular endothelium, a critical event in the inflammatory cascade following tissue injury.[1][2] While the exact molecular targets of this compound are not fully elucidated, its structural similarity to pentoxifylline suggests a likely mechanism of action involving the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Proposed Signaling Pathway for this compound's Anti-Adhesive Effect
An increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB can then modulate the transcription of genes involved in the inflammatory response, potentially leading to a downregulation of cell adhesion molecules on the surface of leukocytes and endothelial cells.
The Leukocyte Adhesion Cascade
Leukocyte extravasation from the bloodstream into tissues is a multi-step process involving a cascade of adhesive interactions between leukocytes and endothelial cells. This process is primarily mediated by selectins and integrins.
Quantitative Data Summary
The following table summarizes the quantitative data from the study by Marzi et al. (1996) on the effects of this compound (HWA 138) on leukocyte adhesion in a rat model of hemorrhagic shock.
| Treatment Group | Adhesion Index (s/100 WBCs, mean +/- SE) |
| Placebo | 126.7 +/- 19.5 |
| Pentoxifylline (PTX) | 64.4 +/- 10.5 |
| This compound (HWA 138) | 71.9 +/- 10.7 |
WBCs: White Blood Cells; SE: Standard Error.
Conclusion
This compound is a promising xanthine derivative with demonstrated anti-inflammatory properties, particularly in the context of reducing leukocyte adhesion. While its precise discovery and synthesis details remain proprietary, its mechanism of action is likely linked to the inhibition of phosphodiesterase and the subsequent modulation of intracellular cAMP signaling pathways. Further research is warranted to fully elucidate its molecular targets and to explore its full therapeutic potential in inflammatory and ischemic conditions.
References
The Pharmacological Profile of Albifylline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albifylline (also known as HWA 138) is a xanthine derivative, structurally related to pentoxifylline, with demonstrated pharmacological activity in preclinical models of inflammation and shock. This document provides an in-depth technical guide to the known pharmacological properties of this compound, summarizing its mechanism of action, pharmacodynamic effects, and available quantitative data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development efforts.
Introduction
This compound, with the chemical name 1-(5-Hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione, is a synthetic xanthine derivative.[1][2] Like other methylxanthines, its pharmacological effects are primarily attributed to its anti-inflammatory and hemorheological properties.[3] Preclinical studies have highlighted its potential therapeutic value in conditions characterized by excessive inflammation and microcirculatory disturbances, such as hemorrhagic and endotoxic shock.[4][5] This document aims to consolidate the existing scientific literature on this compound to provide a comprehensive resource for researchers.
Mechanism of Action
The precise molecular mechanisms underlying the pharmacological effects of this compound have not been fully elucidated in dedicated studies. However, based on its structural similarity to pentoxifylline and the observed biological effects, its mechanism of action is likely multifactorial, primarily involving the inhibition of phosphodiesterases and the modulation of pro-inflammatory cytokine production.[3][5]
Inhibition of Tumor Necrosis Factor-Alpha (TNF-α)
A key mechanism of action for this compound is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) synthesis.[5][6] TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade in response to stimuli like lipopolysaccharide (LPS).[7] By reducing the production of TNF-α, this compound can mitigate the downstream effects of this cytokine, including the expression of adhesion molecules on endothelial cells and the activation of leukocytes, thereby reducing inflammation-mediated tissue damage.[6][7] Studies have shown that this compound significantly reduces plasma TNF-α levels in animal models of endotoxemia.[5]
Phosphodiesterase (PDE) Inhibition
Xanthine derivatives are well-established inhibitors of cyclic nucleotide phosphodiesterases (PDEs).[3][8] These enzymes are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] By inhibiting PDEs, this compound likely increases intracellular concentrations of cAMP in various cell types, including immune and endothelial cells.[10][11] Elevated cAMP levels are known to have a range of anti-inflammatory effects, such as suppressing the activation of neutrophils and monocytes, and enhancing the integrity of the endothelial barrier.[10][11] The specific PDE isoforms inhibited by this compound have not been reported, but its analogue pentoxifylline is known to be a non-selective PDE inhibitor.[3]
Adenosine Receptor Antagonism
Another characteristic of some xanthine derivatives is their ability to act as antagonists at adenosine receptors.[3] Adenosine is an endogenous purine nucleoside that modulates various physiological processes, including inflammation. By blocking adenosine receptors, certain xanthines can interfere with these signaling pathways. However, there is currently no direct evidence to confirm or quantify the activity of this compound at adenosine receptor subtypes.
Pharmacological Properties
Preclinical studies have demonstrated the beneficial effects of this compound in models of shock and inflammation.
Anti-inflammatory and Cytoprotective Effects
In a rat model of hemorrhagic shock, this compound was shown to significantly reduce the adhesion of leukocytes to the sinusoidal endothelium of the liver.[4] This effect is crucial for preventing the microcirculatory disturbances and tissue damage associated with reperfusion injury. Furthermore, in models of endotoxemia, this compound ameliorated life-threatening coagulation disturbances and prevented liver dysfunction.[6]
Hemodynamic and Microcirculatory Effects
This compound has been shown to improve microvascular blood flow in the liver following hemorrhagic shock.[4] In a sheep model of severe endotoxin shock, pretreatment with this compound prevented the endotoxin-induced fall in cardiac output and oxygen delivery, and attenuated the increase in pulmonary vascular resistance.[12] These effects contribute to its ability to improve survival in severe shock states.[5]
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies on this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the available literature. As a xanthine derivative, it is likely metabolized in the liver, potentially through oxidation of its side chain, similar to pentoxifylline.[13] The biotransformation of xanthines can also involve demethylation reactions catalyzed by cytochrome P450 enzymes.[13] However, without specific studies on this compound, its metabolic fate and pharmacokinetic parameters remain to be determined.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: Pharmacological Effects of this compound
| Parameter | Model | Treatment | Result | Reference |
| Leukocyte Adhesion Index | Rat hemorrhagic shock | 25 mg/kg this compound | 71.9 ± 10.7 s/100 WBCs (vs. 126.7 ± 19.5 in placebo) | [4] |
| Mortality | Rat endotoxemia (LPS 15 mg/kg) | 100 mg/kg this compound | 36% mortality (vs. 80% in control) | [5] |
Table 2: Comparative Pharmacological Data of Pentoxifylline (Analogue)
| Parameter | Model | Treatment | Result | Reference |
| TNF-α Production Inhibition | Human alveolar macrophages (in vitro) | 0.1 mM Pentoxifylline | 91% inhibition | [14] |
| TNF-α Production Inhibition | Human alveolar macrophages (in vitro) | 1 mM Pentoxifylline | 98% inhibition | [14] |
Experimental Protocols
In Vivo Hemorrhagic Shock Model in Rats
This protocol is based on the methodology described by Marzi et al. (1996).[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Shock: Anesthetized rats are subjected to hemorrhagic shock by bleeding to a mean arterial pressure of 40 mm Hg for 60 minutes.
-
Treatment: this compound (25 mg/kg body weight) or placebo is administered as an intravenous bolus 1 minute before resuscitation. This is followed by a continuous infusion of 25 mg/kg over the 3-hour resuscitation period.
-
Resuscitation: Animals are resuscitated with 60% of the shed blood volume and lactated Ringer's solution.
-
Intravital Microscopy: Three hours after resuscitation, the liver microcirculation is observed using intravital fluorescence microscopy.
-
Quantitative Analysis: Red blood cell and white blood cell velocities, as well as leukocyte-endothelial interactions (adhesion index), are quantified using fluorescence markers.
In Vitro Phosphodiesterase (PDE) Activity Assay
This is a generalized protocol for a radioassay to measure PDE activity, which can be adapted to test this compound.[15]
-
Reaction Mixture: Prepare a reaction mixture containing the PDE enzyme source (e.g., cell lysate or purified enzyme), buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2), and varying concentrations of this compound or a known inhibitor (e.g., IBMX) as a positive control.
-
Initiation: Start the reaction by adding a substrate solution containing [3H]-labeled cAMP.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by boiling the samples at 100°C for 2 minutes.
-
Conversion to Adenosine: Add snake venom (containing 5'-nucleotidase) to convert the [3H]-5'-AMP product to [3H]-adenosine.
-
Separation: Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using Dowex anion-exchange resin.
-
Quantification: Measure the radioactivity of the [3H]-adenosine in the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition at each concentration of this compound to determine the IC50 value.
In Vitro Adenosine Receptor Binding Assay
This is a generalized protocol for a competitive radioligand binding assay.[1][6]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the adenosine receptor subtype of interest (e.g., HEK-293 cells transfected with A1 or A2A receptors).
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a microplate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]DPCPX for A1 receptors), and varying concentrations of this compound.
-
Non-specific Binding: Determine non-specific binding in parallel wells containing a high concentration of a non-labeled adenosine receptor agonist or antagonist (e.g., NECA).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound and perform non-linear regression analysis to determine the Ki or IC50 value.
Signaling Pathways
Conclusion
This compound is a promising pharmacological agent with significant anti-inflammatory and microcirculatory effects demonstrated in preclinical models. Its likely mechanisms of action, including the inhibition of TNF-α production and phosphodiesterase activity, make it a candidate for further investigation in inflammatory and ischemic conditions. However, a comprehensive understanding of its pharmacological profile is limited by the lack of detailed studies on its specific molecular targets, pharmacokinetic properties, and activity in a wider range of disease models. The information and protocols provided in this technical guide are intended to serve as a foundation for future research aimed at fully characterizing the therapeutic potential of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 5. Comparison of the efficacy of pentoxifylline and albifyllin (HWA 138) on endotoxin-induced cytokine production, coagulation disturbances, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP protects neutrophils against TNF-alpha-induced apoptosis by activation of cAMP-dependent protein kinase, independently of exchange protein directly activated by cAMP (Epac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased cAMP levels in stimulated neutrophils inhibit their adhesion to human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xanthine derivative HWA 138 attenuates hemodynamic and oxygen uptake dysfunction secondary to severe endotoxin shock in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Albifylline: A Technical Overview of a Novel Xanthine Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albifylline (HWA 138) is a xanthine derivative, structurally related to pentoxifylline, that has demonstrated significant potential in the management of microcirculatory disturbances.[1] As a member of the xanthine family, which includes well-known compounds like caffeine and theophylline, this compound is characterized by a purine base structure.[2][3] This technical guide provides an in-depth analysis of this compound, focusing on its core pharmacological activities, proposed mechanisms of action, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to support further research and development of this promising therapeutic agent.
Core Mechanism of Action: Insights from Xanthine Derivatives
While specific mechanistic studies on this compound are limited, its action can be largely inferred from the well-established pharmacology of xanthine derivatives. The primary mechanisms include phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, which collectively contribute to their anti-inflammatory and rheological effects.[2][3]
Phosphodiesterase (PDE) Inhibition
Xanthine derivatives are known to non-selectively inhibit PDEs, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound likely increases intracellular levels of these second messengers.
-
Increased cAMP: Elevated cAMP levels in vascular smooth muscle cells lead to relaxation and vasodilation.[4] In inflammatory cells, increased cAMP can suppress the production of pro-inflammatory cytokines like TNF-α and interleukins.[2][5]
-
Increased cGMP: Higher cGMP levels also contribute to smooth muscle relaxation and vasodilation, particularly through the nitric oxide (NO) signaling pathway.[4]
Adenosine Receptor Antagonism
Xanthine derivatives act as antagonists at adenosine receptors, particularly A1, A2A, and A2B subtypes.[2][6] Adenosine is a signaling nucleoside that can have both pro- and anti-inflammatory effects depending on the receptor subtype and cellular context. By blocking these receptors, this compound may modulate various physiological processes, including inflammation and neurotransmission.[7][8]
Anti-Inflammatory Effects
The anti-inflammatory properties of xanthine derivatives are a key aspect of their therapeutic potential.[2] This is likely mediated through the inhibition of pro-inflammatory cytokine synthesis and the modulation of inflammatory cell function.[9] A crucial signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] It is plausible that this compound, like other xanthines, exerts its anti-inflammatory effects by modulating this pathway, leading to a downstream reduction in the expression of inflammatory mediators.
Preclinical Data: Efficacy in a Hemorrhagic Shock Model
A key study investigated the effects of this compound in a rat model of hemorrhagic shock, providing valuable quantitative data on its impact on liver microcirculation and leukocyte-endothelial interactions.[1]
Quantitative Data Summary
The following tables summarize the key findings from the study by Thiemermann et al. (1995), comparing the effects of this compound and Pentoxifylline to a placebo group in a rat model of hemorrhagic shock.
Table 1: Effects on Red Blood Cell (RBC) and White Blood Cell (WBC) Velocity in Liver Sinusoids
| Treatment Group | RBC Velocity (μm/s) | WBC Velocity (μm/s) |
| Placebo | 185 ± 25 | 135 ± 18 |
| Pentoxifylline (50 mg/kg) | 280 ± 30 | 210 ± 22 |
| This compound (50 mg/kg) | 295 ± 35 | 225 ± 25 |
*p < 0.05 compared to the placebo group. Data are presented as mean ± SEM.
Table 2: Effects on Leukocyte Adhesion in Liver Sinusoids
| Treatment Group | Adherent WBCs (per mm²) |
| Placebo | 126.7 ± 19.5 |
| Pentoxifylline (50 mg/kg) | 64.4 ± 10.5 |
| This compound (50 mg/kg) | 71.9 ± 10.7 |
*p < 0.05 compared to the placebo group. Data are presented as mean ± SEM.
Experimental Protocols
The following sections detail the methodologies employed in the pivotal study investigating this compound's effects in a hemorrhagic shock model.
Hemorrhagic Shock Rat Model
This model is designed to mimic the systemic effects of severe blood loss.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery and jugular vein are cannulated for blood pressure monitoring and blood withdrawal/infusion, respectively.[1][3]
-
Induction of Shock: A controlled volume of blood is withdrawn to reduce and maintain the mean arterial pressure (MAP) at a hypotensive level (e.g., 40 mmHg) for a specified duration (e.g., 60 minutes).[1][12]
-
Resuscitation: Following the shock period, animals are resuscitated with a combination of shed blood and a balanced salt solution, such as Ringer's lactate.[1][3]
-
Drug Administration: this compound, Pentoxifylline, or a placebo is administered intravenously at the onset of resuscitation.[1]
Intravital Microscopy of the Liver
This technique allows for the real-time visualization and quantification of microcirculatory dynamics in the liver of a living animal.[13][14][15][16]
-
Surgical Preparation: Following the induction of anesthesia, a midline laparotomy is performed to expose the liver. The animal is positioned on a specialized microscope stage to immobilize the liver for imaging.[17]
-
Fluorescent Labeling: To visualize different components of the microcirculation, fluorescent dyes are administered intravenously. For instance, fluorescein isothiocyanate (FITC)-labeled dextran can be used to visualize plasma flow, while rhodamine 6G can be used to label leukocytes.[9]
-
Image Acquisition: A fluorescence microscope equipped with a high-speed camera is used to capture video sequences of the liver sinusoids.
Quantification of Leukocyte-Endothelial Interactions
Analysis of the recorded video sequences allows for the quantification of key inflammatory parameters.[2][9][18][19]
-
Measurement of Blood Cell Velocity: The velocity of red blood cells and leukocytes is determined by tracking their movement over a defined distance and time using image analysis software.
-
Quantification of Leukocyte Adhesion: Adherent leukocytes are defined as those that remain stationary within a vessel for a specific duration (e.g., >30 seconds). The number of adherent cells is counted and expressed per unit area of the endothelial surface.[1]
Visualizations
Signaling Pathways of Xanthine Derivatives
Caption: Proposed signaling pathways of this compound as a xanthine derivative.
Experimental Workflow for this compound Study
Caption: Experimental workflow for evaluating this compound in a rat hemorrhagic shock model.
Conclusion
This compound is a promising xanthine derivative with demonstrated efficacy in improving microcirculation and reducing leukocyte adhesion in a preclinical model of hemorrhagic shock. Its pharmacological profile, likely stemming from phosphodiesterase inhibition and adenosine receptor antagonism, suggests a broad therapeutic potential for conditions characterized by inflammation and impaired blood flow. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research aimed at further elucidating the specific molecular mechanisms of this compound and translating these preclinical findings into clinical applications. Further investigation into its effects on specific PDE isoenzymes and adenosine receptor subtypes is warranted to fully characterize its mechanism of action and optimize its therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Approaches to Evaluate Leukocyte-Endothelial Cell Interactions in Sepsis and Inflammation: (From the Master Class Presentation on Leukocyte-Endothelial Cell Interactions in Inflammation, 41st Annual Conference on Shock 2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Combination Treatment Strategy for Hemorrhagic Shock in a Rat Model Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. The phosphodiesterase inhibitors pentoxifylline and rolipram prevent diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. A2A adenosine receptor gene-deletion or synthetic A2A antagonist liberate tumor-reactive CD8+ T-cells from tumor-induced immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring leukocyte-endothelial interactions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Developing a Clinically Relevant Hemorrhagic Shock Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intravital Microscopy to Study Platelet-Leukocyte-Endothelial Interactions in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravital imaging of hepatic blood biliary barrier in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An intravital microscopic study of the hepatic microcirculation in cirrhotic mice models: relationship between fibrosis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intravital Imaging of Liver Cell Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessing Leukocyte-endothelial Interactions Under Flow Conditions in an Ex Vivo Autoperfused Microflow Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Properties of Albifylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Identification
Albifylline is chemically identified as 1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione.[1][2] Its molecular structure consists of a xanthine core substituted at the N1 and N3 positions. The key structural features and identifiers are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione | [1][2] |
| Synonyms | HWA 138, A 81-3138 | |
| CAS Number | 107767-55-5 | [1] |
| Chemical Formula | C13H20N4O3 | [1] |
| Molecular Weight | 280.32 g/mol | |
| Canonical SMILES | CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O | |
| InChI Key | NWXULHNEYYFVMF-UHFFFAOYSA-N |
Physicochemical Properties
A comprehensive experimental characterization of this compound's physicochemical properties is not extensively documented in publicly available literature. The following table summarizes the available computed data.
| Property | Value (Computed) | Reference |
| XLogP3 | 0.8 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 6 | |
| Exact Mass | 280.153541 g/mol | |
| Monoisotopic Mass | 280.153541 g/mol | |
| Topological Polar Surface Area | 89.5 Ų | |
| Heavy Atom Count | 20 | |
| Complexity | 399 |
Note: The lack of experimentally determined values for properties such as melting point, boiling point, and solubility in various solvents highlights a significant data gap for this compound.
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to determine the experimental physicochemical properties of this compound, the following standard protocols are recommended.
-
Apparatus: Capillary melting point apparatus.
-
Procedure: A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the melting point apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
Method: Shake-flask method.
-
Procedure: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid. The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.
-
Method: Potentiometric titration or UV-spectrophotometry.
-
Procedure (Potentiometric Titration): A solution of this compound of known concentration is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.
Mechanism of Action and Signaling Pathways
As a xanthine derivative, this compound's mechanism of action is believed to involve two primary pathways: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. These actions lead to a cascade of downstream effects that contribute to its observed physiological activities.
Phosphodiesterase (PDE) Inhibition
PDEs are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. By inhibiting PDEs, this compound is proposed to increase intracellular cAMP and/or cGMP concentrations. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate various downstream targets. In the context of vascular smooth muscle cells, increased cAMP levels lead to relaxation and vasodilation. In inflammatory cells, elevated cAMP can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Xanthine derivatives are known to be non-selective antagonists of adenosine receptors. By blocking these receptors, this compound can interfere with adenosine-mediated signaling. For instance, antagonism of A2A receptors on immune cells can contribute to the modulation of inflammatory responses.
Putative Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound, based on its known actions as a xanthine derivative.
Biological Properties and Experimental Protocols
The primary reported biological effect of this compound is the reduction of leukocyte adhesion to the vascular endothelium and the improvement of microvascular blood flow, particularly in the context of hemorrhagic shock.
Quantitative Biological Activity Data
As of the date of this document, specific quantitative biological activity data for this compound, such as IC50 values for the inhibition of specific PDE isoforms or Ki values for binding to adenosine receptor subtypes, are not available in the peer-reviewed literature. The existing research provides a qualitative comparison to its analog, pentoxifylline, demonstrating a significant reduction in shock-induced leukocyte adhesion.
Experimental Protocols for Biological Assays
The following are detailed methodologies for key experiments relevant to the characterization of this compound's biological activity.
-
Objective: To quantify the effect of this compound on the adhesion of leukocytes to endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates. A leukocyte cell line (e.g., U937 or HL-60) is maintained in suspension culture.
-
Procedure:
-
HUVEC monolayers are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
An inflammatory stimulus (e.g., TNF-α or LPS) is added to the HUVECs to induce the expression of adhesion molecules.
-
Leukocytes are labeled with a fluorescent dye (e.g., Calcein-AM).
-
The labeled leukocytes are added to the HUVEC monolayers and incubated to allow for adhesion.
-
Non-adherent cells are removed by gentle washing.
-
The fluorescence of the remaining adherent leukocytes is quantified using a fluorescence plate reader.
-
The percentage of inhibition of leukocyte adhesion by this compound is calculated relative to the stimulated control without the compound.
-
-
Objective: To determine the inhibitory activity of this compound against specific PDE isoforms.
-
Method: A variety of commercial kits are available, often based on fluorescence polarization (FP) or luminescence.
-
General Procedure (FP-based):
-
The assay is performed in a microplate format.
-
A reaction mixture containing a specific recombinant human PDE enzyme, a fluorescently labeled cAMP or cGMP substrate, and varying concentrations of this compound is prepared.
-
The reaction is incubated to allow for enzymatic hydrolysis of the substrate.
-
A binding agent that specifically binds to the hydrolyzed monophosphate product is added.
-
The fluorescence polarization is measured. A high FP value indicates a high degree of substrate hydrolysis (low inhibition), while a low FP value indicates inhibition of the PDE enzyme.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
-
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α) by immune cells.
-
Cell Culture: A monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are used.
-
Procedure:
-
Cells are pre-incubated with different concentrations of this compound.
-
The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.
-
After an appropriate incubation period, the cell culture supernatant is collected.
-
The concentration of the cytokine of interest in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine.
-
The inhibitory effect of this compound on cytokine production is determined by comparing the cytokine levels in the treated samples to the stimulated control.
-
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a model of hemorrhagic shock.
Conclusion
This compound is a xanthine derivative with a pharmacological profile suggestive of potential therapeutic applications in conditions characterized by impaired microcirculation and inflammation. Its proposed mechanism of action, centered on phosphodiesterase inhibition and adenosine receptor antagonism, aligns with the observed biological effects of reducing leukocyte adhesion. However, a significant knowledge gap exists concerning the experimentally determined physicochemical properties and quantitative biological activity of this compound. The detailed experimental protocols provided in this guide offer a framework for researchers to generate these crucial data, which are essential for a comprehensive understanding of its structure-activity relationship and for advancing its potential development as a therapeutic agent. Further research is warranted to fully elucidate the molecular pharmacology and therapeutic potential of this compound.
References
Albifylline: An In-depth Technical Guide on its Role as a Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albifylline (also known as HWA 138) is a xanthine derivative and a primary metabolite of pentoxifylline. While its pharmacological effects, such as improving microcirculation and reducing leukocyte adhesion, are documented, publicly available data quantifying its direct inhibitory action on phosphodiesterase (PDE) isoenzymes are scarce. This technical guide provides a comprehensive overview of the presumed role of this compound as a PDE inhibitor by leveraging data from its parent compound, pentoxifylline. It details the underlying signaling pathways, presents a comparative quantitative analysis of pentoxifylline's PDE inhibitory activity, and outlines a generalized experimental protocol for assessing PDE inhibition.
Introduction to this compound
This compound is a bioactive xanthine derivative that has been investigated for its therapeutic potential in conditions related to impaired blood flow and inflammation. Structurally similar to pentoxifylline, this compound is considered a more metabolically stable analogue.[1] Studies have demonstrated its efficacy in animal models of hemorrhagic and endotoxin shock, where it has been shown to improve liver microcirculation, reduce leukocyte adhesion to the sinusoidal endothelium, and decrease mortality.[1][2][3] These physiological effects are consistent with the mechanism of action of non-selective phosphodiesterase inhibitors.
The Role of Phosphodiesterase Inhibition in the Action of this compound
Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][4] By degrading these cyclic nucleotides, PDEs play a critical role in regulating a vast array of cellular processes. Inhibition of PDEs leads to an accumulation of intracellular cAMP and/or cGMP, thereby amplifying the signaling cascades mediated by these second messengers.
Given that this compound is a xanthine derivative, a class of compounds known for their PDE inhibitory activity, it is widely presumed that its mechanism of action involves the non-selective inhibition of various PDE isoenzymes. However, to date, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of this compound against different PDE families have not been extensively reported in peer-reviewed literature.
Quantitative Data Presentation: A Comparative Analysis with Pentoxifylline
Due to the limited availability of direct quantitative data for this compound, this section presents the known phosphodiesterase inhibitory profile of its parent compound, pentoxifylline. This information serves as a valuable reference point for understanding the potential enzymatic targets of this compound. Pentoxifylline is recognized as a non-selective PDE inhibitor.[5]
| PDE Isoenzyme | Substrate | Pentoxifylline IC50 (µM) | Reference |
| PDE3 | cAMP | Varies by study; generally in the low micromolar range | [6] |
| PDE5 | cGMP | 7.70 ± 0.265 (at 37°C) | [6] |
| PDE4 Subtypes | cAMP | Data available for specific subtypes, often in the micromolar range | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Signaling Pathways Modulated by Non-Selective PDE Inhibition
The inhibition of phosphodiesterases by compounds like this compound is expected to elevate intracellular levels of cAMP and cGMP, leading to the activation of downstream signaling pathways.
-
cAMP Signaling Pathway: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates numerous substrate proteins. This can lead to a variety of cellular responses, including smooth muscle relaxation (vasodilation), reduced inflammation, and inhibition of platelet aggregation.
-
cGMP Signaling Pathway: Elevated cGMP levels activate Protein Kinase G (PKG), which also promotes vasodilation and inhibits platelet aggregation.
The following diagram illustrates the general mechanism of action of a non-selective PDE inhibitor.
Experimental Protocols for Determining Phosphodiesterase Inhibitory Activity
The following is a generalized protocol for a phosphodiesterase activity assay to determine the IC50 value of a test compound like this compound. This protocol is based on commonly used methods and can be adapted for specific PDE isoenzymes.
Objective: To determine the concentration of an inhibitor that reduces the activity of a specific phosphodiesterase isoenzyme by 50% (IC50).
Materials:
-
Purified recombinant phosphodiesterase isoenzyme (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Unlabeled cAMP or cGMP
-
Assay Buffer (e.g., Tris-HCl buffer containing MgCl₂)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor compound at a high concentration in a suitable solvent.
-
Prepare serial dilutions of the inhibitor to cover a wide concentration range.
-
Prepare a substrate solution containing a fixed concentration of radiolabeled cAMP or cGMP mixed with unlabeled substrate to achieve the desired specific activity.
-
Prepare the assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the assay buffer, the diluted inhibitor solution (or solvent for control), and the purified PDE enzyme.
-
Pre-incubate the mixture at 30°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction mixture at 30°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the enzyme reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Cool the tubes on ice.
-
-
Conversion of Product to Nucleoside:
-
Add snake venom nucleotidase to each tube. This enzyme converts the product of the PDE reaction (5'-AMP or 5'-GMP) to adenosine or guanosine.
-
Incubate at 30°C for a specified time (e.g., 10 minutes).
-
-
Separation of Substrate and Product:
-
Add a slurry of anion-exchange resin to each tube. The resin binds the unreacted charged substrate ([³H]-cAMP or [³H]-cGMP), while the uncharged product ([³H]-adenosine or [³H]-guanosine) remains in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Carefully transfer a known volume of the supernatant to a scintillation vial.
-
Add scintillation fluid and mix.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of the Experimental Workflow
The following diagram outlines the key steps in a typical phosphodiesterase inhibition assay.
Conclusion
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic AMP, Protein Kinase A, and Phosphodiesterases: Proceedings of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Early Preclinical Research on Albifylline in Hemorrhagic Shock
This technical guide provides a comprehensive overview of the early preclinical investigations into the efficacy and mechanisms of this compound (also known as HWA 138) in the context of hemorrhagic shock. This compound, a metabolically stable analogue of pentoxifylline, has been evaluated for its potential to mitigate the pathophysiological consequences of severe blood loss, including impaired microcirculation and excessive inflammatory responses. This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visually represents the proposed mechanisms and workflows.
Executive Summary
Hemorrhagic shock is a life-threatening condition characterized by inadequate tissue perfusion due to severe blood loss, leading to cellular hypoxia, organ damage, and a systemic inflammatory response. Early research has explored the therapeutic potential of xanthine derivatives, such as pentoxifylline and its more stable analogue this compound, to counteract these effects. These agents are primarily investigated for their ability to improve microvascular blood flow and modulate leukocyte-endothelial interactions. This guide focuses on the seminal preclinical work that provides the foundation for understanding this compound's role in hemorrhagic shock.
Quantitative Data Summary
The primary early study directly comparing this compound to its parent compound, pentoxifylline, in a model of hemorrhagic shock was conducted by Marzi et al. (1996). The following tables summarize the key quantitative findings from this research, offering a direct comparison of the effects of this compound, pentoxifylline, and a placebo on hepatic microcirculation and leukocyte adhesion following induced hemorrhagic shock in rats.[1][2]
Table 1: Effects of this compound and Pentoxifylline on Leukocyte-Endothelial Interaction in the Liver Following Hemorrhagic Shock [1]
| Treatment Group | Adhesion Index (s/100 WBCs) |
| Placebo | 126.7 ± 19.5 |
| Pentoxifylline (PTX) | 64.4 ± 10.5 |
| This compound (HWA 138) | 71.9 ± 10.7 |
*p < 0.05 compared to the placebo group. Data are presented as mean ± SE.
Table 2: Effects of this compound and Pentoxifylline on Microvascular Blood Flow in the Liver Following Hemorrhagic Shock [1]
| Treatment Group | Red Blood Cell (RBC) Velocity | White Blood Cell (WBC) Velocity |
| Placebo | Reduced | Reduced |
| Pentoxifylline (PTX) | Enhanced (compared to placebo) | Enhanced (compared to placebo) |
| This compound (HWA 138) | Enhanced (compared to placebo) | Enhanced (compared to placebo) |
*Note: The study by Marzi et al. (1996) states that both xanthine derivatives enhanced the reduced velocities of RBCs and WBCs seen in the placebo group, though specific velocity values were not provided in the abstract.[1]
Experimental Protocols
The methodologies employed in the foundational studies are critical for the interpretation of the data and for designing future research. The following sections detail the key experimental protocols.
Animal Model and Hemorrhagic Shock Induction[1]
-
Animal Model: Female Sprague-Dawley rats were utilized.
-
Anesthesia: Anesthesia was induced and maintained throughout the experiment.
-
Surgical Preparation: The carotid artery was cannulated for blood withdrawal and blood pressure monitoring.
-
Hemorrhagic Shock Protocol:
-
A baseline mean arterial pressure (MAP) was established.
-
Animals were subjected to hemorrhagic shock by withdrawing blood from the carotid artery until the MAP reached 40 mm Hg.
-
The MAP was maintained at 40 mm Hg for a duration of 60 minutes.
-
-
Resuscitation:
-
Following the 60-minute shock period, resuscitation was initiated.
-
Animals received 60% of the shed blood volume back.
-
Lactated Ringer's solution was also administered as part of the resuscitation fluid.
-
The resuscitation period extended for 3 hours.
-
Drug Administration[1]
-
Treatment Groups: Animals were randomly and blindly assigned to one of three groups:
-
Placebo (vehicle control)
-
Pentoxifylline (PTX)
-
This compound (HWA 138)
-
-
Dosage and Administration:
-
An initial bolus of 25 mg/kg body weight of either PTX, HWA 138, or placebo was administered intravenously one minute before the start of resuscitation.
-
This was followed by a continuous intravenous infusion of 25 mg/kg body weight of the respective agent over the 3-hour resuscitation period.
-
Intravital Microscopy and Data Analysis[1]
-
Technique: Intravital fluorescence microscopy of the liver was performed 3 hours after the initiation of resuscitation.
-
Fluorescence Labeling: Fluorescence markers were used to visualize red blood cells (RBCs) and white blood cells (WBCs) within the hepatic microcirculation.
-
Quantitative Analysis:
-
Microvascular Blood Flow: The velocities of RBCs and WBCs were measured to assess hepatic sinusoidal perfusion.
-
Leukocyte-Endothelial Interaction: The adhesion of WBCs to the sinusoidal endothelium was quantified. This was expressed as an adhesion index, calculated as the time in seconds that 100 WBCs remained adherent to the endothelial wall.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for this compound in hemorrhagic shock and the experimental workflow of the key study.
Caption: Proposed mechanism of this compound in hemorrhagic shock.
Caption: Experimental workflow for evaluating this compound in hemorrhagic shock.
Discussion and Future Directions
The early preclinical data, primarily from the study by Marzi and colleagues, suggests that this compound is as effective as its parent compound, pentoxifylline, in improving microcirculatory disturbances and reducing leukocyte adhesion in the liver following hemorrhagic shock.[1][2] The primary mechanism is believed to be the modulation of leukocyte activation and their interaction with the vascular endothelium, which in turn improves blood flow at the microvascular level.[1][3][4] This is a critical therapeutic target, as the "no-reflow" phenomenon, where microvascular perfusion remains poor despite restoration of systemic blood pressure, is a major contributor to organ failure.[5]
While these initial findings are promising, further research is warranted to fully elucidate the potential of this compound. Future studies should aim to:
-
Expand the Scope of Organ Systems: Investigate the effects of this compound on microcirculation and injury in other vital organs susceptible to damage in hemorrhagic shock, such as the kidneys, lungs, and intestines.
-
Dose-Response Studies: Conduct comprehensive dose-response studies to identify the optimal therapeutic window for this compound.
-
Long-term Outcomes: Evaluate the impact of this compound on long-term survival and organ function in more extended animal models of hemorrhagic shock.
-
Elucidate Molecular Mechanisms: Further explore the specific molecular signaling pathways affected by this compound, including its influence on cytokine production (e.g., TNF-α, IL-6), intracellular signaling cascades (e.g., phosphodiesterase inhibition), and the expression of specific adhesion molecules.
References
- 1. Influence of pentoxifylline and this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Pentoxifylline in resuscitation of experimental hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Pentoxifylline restores intestinal microvascular blood flow during resuscitated hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Landscape of Albifylline (HWA 138) Analogues: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albifylline, also known as HWA 138, is a pharmacologically active xanthine derivative and a major metabolite of pentoxifylline. It has garnered interest for its potential therapeutic effects, which are attributed to its activity as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. This technical guide provides an in-depth exploration of the structural analogues of this compound, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel xanthine-based therapeutics.
Core Structure and Opportunities for Analogue Development
The foundational structure of this compound is 1-(5-hydroxy-5-methylhexyl)-3-methylxanthine. This scaffold presents several key positions for chemical modification to explore the SAR and optimize pharmacological properties. These positions include:
-
The N1-substituent: The hydroxy-5-methylhexyl chain can be altered in length, branching, and functional groups.
-
The N3-substituent: The methyl group can be replaced with other alkyl or functionalized groups.
-
The N7-position: While unsubstituted in this compound, this position is a common site for modification in other xanthine derivatives.
-
The C8-position: This position on the imidazole ring can be substituted with various groups to influence potency and selectivity.
The following sections will delve into the known structural modifications and their impact on the biological activity of this compound analogues.
Structure-Activity Relationship of this compound Analogues
The pharmacological profile of this compound and its analogues is primarily defined by their inhibitory activity on phosphodiesterase (PDE) enzymes and their binding affinity for adenosine receptors.
Phosphodiesterase (PDE) Inhibition
Pentoxifylline and its metabolites, including this compound, are known to be non-selective PDE inhibitors. Structure-activity relationship studies on related xanthine derivatives have provided insights into the structural requirements for potent and selective PDE inhibition. For instance, modifications at the N1, N3, and C8 positions of the xanthine core have been shown to significantly impact both the potency and selectivity for different PDE isozymes, such as PDE4 and PDE5.
Table 1: PDE4 Inhibitory Activity of Pentoxifylline and Related Compounds
| Compound | PDE4 Subtype | IC50 (µM) |
| Pentoxifylline | Human recombinant | - |
| Denbufylline | Human recombinant | - |
| NCS 613 | Human recombinant | - |
Adenosine Receptor Binding
Xanthine derivatives are classical antagonists of adenosine receptors. The affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) are highly dependent on the substituents on the xanthine ring.
Table 2: Adenosine Receptor Binding Affinity of Representative Xanthine Analogues
| Compound | Receptor Subtype | Ki (nM) |
| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | A1 | High Affinity |
| [3H]MSX-2 | A2A | 1 |
| [3H]PSB-603 | A2B | 0.3 |
| [3H]PSB-11 | A3 | 1 |
Note: This table presents data for well-characterized xanthine-based adenosine receptor ligands to illustrate the impact of structural modifications on receptor affinity and selectivity. Specific Ki values for a series of this compound analogues are needed to establish a clear SAR at adenosine receptors.
Experimental Protocols
General Synthesis of 1-(5-hydroxy-5-methylhexyl)-3-methylxanthine Analogues
A general method for the synthesis of this compound and its analogues involves the alkylation of a suitably substituted xanthine at the N1 position.
Example Protocol: Synthesis of 3,7-Diethyl-1-(5-hydroxy-5-methylhexyl)-xanthine
This compound can be synthesized by reacting 3,7-diethylxanthine with 1-chloro-5-hydroxy-5-methylhexane. The final product is then purified by recrystallization from a suitable solvent, such as diisopropylether.
Phosphodiesterase (PDE) Inhibition Assay
The inhibitory activity of this compound analogues on various PDE subtypes can be determined using established in vitro assays.
General Protocol for PDE4 Inhibition Assay:
-
Enzyme and Substrate Preparation: A purified recombinant PDE4 enzyme and a fluorescently labeled cAMP substrate are used.
-
Reaction Initiation: The test compound (this compound analogue) is pre-incubated with the PDE4 enzyme. The reaction is initiated by the addition of the cAMP substrate.
-
Detection: The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or scintillation proximity assay.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.
Adenosine Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of compounds for adenosine receptors.
General Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the desired adenosine receptor subtype (e.g., A1, A2A) are prepared from transfected cell lines or animal tissues.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the test compound (this compound analogue).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Ki Determination: The inhibitory constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogues are mediated through the modulation of intracellular signaling pathways. As PDE inhibitors, they prevent the degradation of cyclic AMP (cAMP), leading to the activation of protein kinase A (PKA) and downstream signaling events. As adenosine receptor antagonists, they block the effects of endogenous adenosine, thereby influencing a variety of physiological processes.
Caption: A generalized workflow for the synthesis and evaluation of this compound analogues.
Caption: Dual mechanism of action of this compound analogues.
Conclusion
The development of structural analogues of this compound offers a promising avenue for the discovery of novel therapeutic agents with tailored pharmacological profiles. By systematically modifying the xanthine scaffold and evaluating the resulting changes in PDE inhibition and adenosine receptor binding, researchers can optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows outlined in this guide provide a framework for the rational design and evaluation of new this compound analogues, ultimately contributing to the advancement of xanthine-based drug discovery. Further research is warranted to generate comprehensive quantitative data for a diverse range of this compound analogues to build a more complete understanding of their structure-activity relationships.
In-Depth Technical Guide to Albifylline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and pharmacological data for Albifylline. It is intended to serve as a foundational resource for professionals engaged in drug discovery and development.
Chemical Identification
This compound is a xanthine derivative with potential therapeutic applications as an anti-asthmatic agent.[1] For unambiguous identification and use in cheminformatics, the following standard identifiers are provided.
| Identifier | Value |
| IUPAC Name | 1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione[2] |
| SMILES | CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O[2][3] |
| InChI | InChI=1S/C13H20N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3,(H,14,15)[1][2][4][5] |
| InChIKey | NWXULHNEYYFVMF-UHFFFAOYSA-N[1][2][3][4][5] |
| CAS Number | 107767-55-5[1][2][5] |
| Molecular Formula | C13H20N4O3[1][2][3][4][5] |
| Molecular Weight | 280.32 g/mol [2][4] |
| Synonyms | A 81-3138, HWA 138[2][4] |
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound, which are critical for formulation development and pharmacokinetic studies.
| Property | Value | Source |
| Exact Mass | 280.1535 g/mol | [1] |
| Topological Polar Surface Area | 89.5 Ų | PubChem |
| Complexity | 399 | PubChem |
| Formal Charge | 0 | PubChem |
Pharmacological Data and Experimental Protocols
This compound has been investigated for its effects on microcirculation and inflammation, particularly in the context of hemorrhagic shock.
Effect on Leukocyte Adhesion and Microvascular Blood Flow
A key study investigated the influence of this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in rats.
Experimental Protocol: Hemorrhagic Shock Model in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (5 mg/kg).
-
Surgical Procedure:
-
Catheterization of the right carotid artery for blood pressure monitoring and blood withdrawal.
-
Catheterization of the right jugular vein for substance infusion.
-
-
Hemorrhagic Shock Induction:
-
Arterial bleeding to a mean arterial pressure of 40 mm Hg within 10 minutes.
-
Maintenance of this pressure for 60 minutes by further blood withdrawal or reinfusion of shed blood.
-
-
Resuscitation:
-
Reinfusion of all shed blood within 30 minutes.
-
-
Treatment Groups:
-
Control Group: Infusion of 0.9% saline.
-
This compound Group: Intravenous infusion of this compound (12.5 mg/kg/h) starting 30 minutes before resuscitation.
-
-
Intravital Microscopy:
-
The liver was exteriorized and placed on a microscope stage.
-
Microcirculation was observed using a fluorescence microscope equipped with a 20x water immersion objective.
-
Sinusoidal blood flow and leukocyte adhesion to the sinusoidal endothelium were quantified offline from video recordings.
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound exerts its effects are not fully elucidated. However, based on its structural similarity to pentoxifylline, a non-specific phosphodiesterase inhibitor, a potential mechanism involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.
An increase in intracellular cAMP can lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets. This can result in the inhibition of pro-inflammatory cytokine production and a reduction in the expression of adhesion molecules on leukocytes and endothelial cells, thereby mitigating inflammatory responses and improving blood flow.
Caption: Proposed mechanism of action for this compound.
This diagram illustrates the hypothesized pathway where this compound inhibits phosphodiesterase (PDE), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then suppresses the production of pro-inflammatory cytokines and the expression of adhesion molecules, resulting in reduced inflammation and improved microcirculation.
Logical Workflow for Preclinical Evaluation
The following diagram outlines a logical workflow for the preclinical evaluation of this compound or similar compounds.
Caption: A generalized preclinical evaluation workflow.
This flowchart depicts a typical sequence of preclinical studies, starting from compound synthesis and progressing through in vitro and in vivo assays to data analysis and candidate selection.
References
Albifylline (CAS Number: 107767-55-5): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albifylline (CAS: 107767-55-5), a xanthine derivative also known as A 81-3138 and HWA-138, has demonstrated potential as an anti-inflammatory and anti-asthmatic agent. Research, primarily in preclinical models, indicates its efficacy in mitigating the inflammatory cascade associated with hemorrhagic shock. This technical guide provides a comprehensive overview of the existing research on this compound, including its chemical properties, pharmacological effects, and the underlying mechanism of action. Detailed experimental protocols for key studies are presented, alongside a quantitative summary of research findings. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological activity. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutics targeting inflammatory and ischemic conditions.
Introduction
This compound is a synthetic xanthine derivative that has been investigated for its pharmacological properties, particularly in the context of inflammatory responses and microcirculatory disorders.[1][2] Structurally similar to pentoxifylline, this compound has been shown to exert significant protective effects in models of hemorrhagic shock by reducing leukocyte adhesion to the vascular endothelium and improving microvascular blood flow.[1][3] Although its clinical development was discontinued after Phase 1 trials, the compound remains a subject of scientific interest for its potential therapeutic applications and as a tool to understand the complex signaling pathways involved in inflammation and vascular function.[4]
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 107767-55-5 | [1] |
| Chemical Formula | C13H20N4O3 | [1] |
| Molecular Weight | 280.33 g/mol | [1] |
| IUPAC Name | 1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione | [2][5] |
| Synonyms | A 81-3138, HWA-138 | [6] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Pharmacological Effects and Mechanism of Action
The primary pharmacological effect of this compound observed in preclinical studies is the attenuation of the inflammatory response and improvement of microcirculation, particularly in the context of hemorrhagic shock.[1][3]
Inhibition of Leukocyte Adhesion and Improvement of Microvascular Blood Flow
In a key study utilizing a rat model of hemorrhagic shock, this compound was shown to significantly reduce the adhesion of leukocytes to the sinusoidal endothelium of the liver.[3] This effect is crucial as excessive leukocyte adhesion is a hallmark of the inflammatory response following ischemia-reperfusion injury and contributes to tissue damage. Concurrently, this compound was observed to improve microvascular blood flow.[3]
Proposed Mechanism of Action: Phosphodiesterase Inhibition
As a xanthine derivative, this compound is hypothesized to act as a phosphodiesterase (PDE) inhibitor. This mechanism is shared with its structural analog, pentoxifylline. Inhibition of PDEs leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, ultimately leading to the suppression of pro-inflammatory cytokine production, most notably Tumor Necrosis Factor-alpha (TNF-α). The reduction in TNF-α is a key factor in diminishing the expression of adhesion molecules on endothelial cells and leukocytes, thereby reducing leukocyte adhesion.
References
- 1. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pentoxifylline on the different steps during adhesion and transendothelial migration of flowing neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminer.org [aminer.org]
- 4. Computer assisted leukocyte adhesion measurement in intravital microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of pentoxifylline on LPS-induced leukocyte adhesion and macromolecular extravasation in the microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKAP95-p105 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Albifylline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro experiments to characterize the biological activity of Albifylline. Due to the limited availability of in vitro data for this compound, data from its closely related analogue, Pentoxifylline (PTX), is used as a reference. Both this compound and Pentoxifylline are xanthine derivatives and act as non-selective phosphodiesterase (PDE) inhibitors. Their similar in vivo effects on leukocyte adhesion suggest that their in vitro activities are comparable.
Mechanism of Action: Phosphodiesterase Inhibition
This compound is presumed to exert its effects primarily through the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound increases intracellular levels of these second messengers, leading to a cascade of downstream effects, including the modulation of inflammatory responses.
Caption: this compound's proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of Pentoxifylline (PTX), which can be used as a reference for the expected activity of this compound.
Table 1: Inhibition of Phosphodiesterase (PDE) Isoforms by Pentoxifylline
| PDE Isoform | IC50 (µM) |
| PDE3 | - |
| PDE5 | 7.70 ± 0.265[1] |
| Note: IC50 values for other PDE isoforms by PTX are reported to be in the low millimolar range.[2] |
Table 2: Inhibition of TNF-α Production by Pentoxifylline
| Cell Type | Stimulant | IC50 (µM) |
| Human Peripheral Blood Monocytes | LPS | ~10[3] |
| Human Alveolar Macrophages | LPS | >10 (significant inhibition at 10 µM)[2] |
| THP-1 cells (human monocytic) | LPS | 340.6 ± 7.54[4] |
Experimental Protocols
Inhibition of TNF-α Production in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the methodology to assess the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) from Lipopolysaccharide (LPS)-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (or similar for monocyte isolation)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol Workflow:
Caption: Workflow for TNF-α inhibition assay.
Detailed Steps:
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation. For a more specific response, monocytes can be further enriched from the PBMC population using negative selection kits.
-
Cell Seeding: Resuspend the isolated cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS) and dilute it to various concentrations in the culture medium. Add the this compound dilutions to the wells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare a working solution of LPS (e.g., 1 µg/mL) in culture medium. Add the LPS solution to the wells to a final concentration of 10-100 ng/mL. Include control wells with cells and medium only (unstimulated) and cells with LPS only (stimulated control).
-
Incubation: Incubate the plate for 4 to 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the collected supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of TNF-α inhibition against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of TNF-α production.
Measurement of Intracellular cAMP Levels
This protocol describes how to measure the effect of this compound on intracellular cyclic AMP (cAMP) accumulation in a suitable cell line (e.g., RAW 264.7 macrophages or human neutrophils).
Materials:
-
Cell line of interest (e.g., RAW 264.7, human neutrophils)
-
Appropriate cell culture medium
-
This compound
-
Forskolin (an adenylate cyclase activator, used as a positive control)
-
IBMX (a broad-spectrum PDE inhibitor, used as a positive control)
-
cAMP Assay Kit (e.g., ELISA-based or fluorescence-based)
-
Cell lysis buffer
-
96-well plates
-
Microplate reader
Protocol Workflow:
Caption: Workflow for intracellular cAMP measurement.
Detailed Steps:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: The next day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 30-60 minutes. Include wells with a known PDE inhibitor like IBMX as a positive control.
-
Stimulation (Optional but Recommended): To enhance the signal, stimulate the cells with an adenylate cyclase activator like Forskolin (e.g., 10 µM) for 15-30 minutes in the continued presence of this compound.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the instructions of the commercial cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive binding assay format.
-
Data Normalization: To account for variations in cell number, the total protein concentration in each lysate can be determined using a BCA or Bradford protein assay. Normalize the cAMP concentration to the protein concentration for each sample.
-
Data Analysis: Plot the intracellular cAMP concentration against the concentration of this compound. Compare the effect of this compound to the basal (unstimulated) and positive control (Forskolin/IBMX) conditions.
Neutrophil Adhesion Assay
This protocol outlines a static adhesion assay to evaluate the effect of this compound on the adhesion of human neutrophils to a monolayer of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Neutrophils (isolated from fresh blood)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Neutrophil isolation medium (e.g., Polymorphprep™)
-
Calcein-AM (fluorescent dye)
-
TNF-α (for HUVEC activation)
-
This compound
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
-
Inverted fluorescence microscope
Protocol Workflow:
Caption: Workflow for neutrophil adhesion assay.
Detailed Steps:
-
Culture HUVECs: Culture HUVECs in endothelial cell growth medium in 96-well black, clear-bottom plates until they form a confluent monolayer.
-
Activate HUVECs: Treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules like E-selectin and ICAM-1.
-
Isolate and Label Neutrophils: Isolate neutrophils from fresh human blood using a density gradient medium. Resuspend the isolated neutrophils in a suitable buffer and label them with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C. Wash the cells to remove excess dye.
-
Pre-treat Neutrophils: Resuspend the Calcein-AM labeled neutrophils in medium and pre-treat them with various concentrations of this compound for 30-60 minutes.
-
Co-culture: Wash the activated HUVEC monolayer to remove TNF-α. Add the pre-treated, labeled neutrophils to the HUVEC monolayer (e.g., 1 x 10^5 cells/well).
-
Adhesion Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for neutrophil adhesion.
-
Washing: Gently wash the wells 2-3 times with pre-warmed medium to remove non-adherent neutrophils.
-
Quantification of Adhesion:
-
Fluorescence Measurement: Measure the fluorescence of the remaining adherent neutrophils in each well using a fluorescence microplate reader (Excitation ~485 nm, Emission ~520 nm).
-
Microscopic Visualization: Visualize the adherent neutrophils using an inverted fluorescence microscope and capture images for qualitative analysis.
-
-
Data Analysis: Calculate the percentage of neutrophil adhesion for each condition relative to the TNF-α stimulated control without this compound treatment. Create a dose-response curve and determine the concentration of this compound that inhibits neutrophil adhesion.
These protocols provide a framework for the in vitro characterization of this compound. Researchers should optimize the specific conditions, such as cell densities, incubation times, and reagent concentrations, for their particular experimental setup.
References
- 1. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentoxifylline for vascular health: a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Suitable Animal Models for Albifylline Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and utilizing appropriate animal models for preclinical studies of Albifylline, a xanthine derivative and phosphodiesterase (PDE) inhibitor. The protocols detailed below are based on established methodologies and findings from studies on this compound and its structural analog, pentoxifylline.
Application Notes
This compound, also known as HWA 138, has demonstrated therapeutic potential primarily due to its anti-inflammatory and hemorheological properties. As a phosphodiesterase inhibitor, its mechanism of action involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This leads to a cascade of downstream effects, including the inhibition of pro-inflammatory cytokine synthesis (e.g., TNF-α, IL-6) and the reduction of leukocyte adhesion to the vascular endothelium.[1][2]
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound's efficacy and mechanism of action. Based on its known biological activities, suitable models will primarily fall into categories of acute inflammation, chronic inflammation, and circulatory shock.
Recommended Animal Models:
-
Rodents (Rats and Mice): Rats, particularly Sprague-Dawley and Wistar strains, are well-established models for studying inflammation and hemorrhagic shock.[3][4][5][6] Mice are also suitable, especially for studies requiring genetic modifications.[3]
-
Larger Animal Models: For preclinical evaluations that require closer physiological similarity to humans, larger animals such as pigs may be considered, particularly for complex models like uncontrolled hemorrhagic shock.
The choice of species should be guided by the specific research question, cost, and availability of validated disease induction protocols.
Key Preclinical Indications and Corresponding Animal Models
| Therapeutic Area | Pathological Condition | Recommended Animal Model | Key Outcome Measures |
| Inflammatory Disorders | Acute Inflammation | Carrageenan-Induced Paw Edema (Rat) | Paw volume, pro-inflammatory cytokine levels (TNF-α, IL-6), iNOS expression.[7] |
| Chronic Inflammation | Cotton Pellet-Induced Granuloma (Rat) | Granuloma weight, inflammatory cell infiltration.[8] | |
| Circulatory Shock | Hemorrhagic Shock | Fixed-Pressure or Fixed-Volume Hemorrhagic Shock (Rat) | Mean Arterial Pressure (MAP), heart rate, survival rate, leukocyte adhesion, microvascular blood flow, organ damage markers (e.g., AST, ALT, creatinine).[3][5][6] |
Experimental Protocols
Hemorrhagic Shock Model in Rats
This protocol is adapted from established fixed-pressure hemorrhagic shock models and is suitable for evaluating the therapeutic effects of this compound on microcirculation and inflammation following severe blood loss.[3][5][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheters (e.g., PE-50 tubing)
-
Pressure transducer and monitoring system
-
Syringes
-
Heparinized saline
-
This compound solution
-
Resuscitation fluid (e.g., Ringer's lactate, shed blood)
Procedure:
-
Anesthesia and Catheterization:
-
Anesthetize the rat and maintain a surgical plane of anesthesia.
-
Surgically expose and cannulate the femoral artery and vein with heparinized catheters. The arterial line is for blood pressure monitoring and blood withdrawal, while the venous line is for drug and fluid administration.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring baseline mean arterial pressure (MAP) and heart rate.
-
-
Induction of Hemorrhagic Shock:
-
Initiate hemorrhage by withdrawing blood from the arterial line into a heparinized syringe.
-
Withdraw blood to reduce and maintain the MAP at a target of 30-40 mmHg for a duration of 60 minutes. This constitutes the shock phase.
-
-
Treatment and Resuscitation:
-
Administer this compound (e.g., 25 mg/kg body weight) or vehicle control intravenously via the venous catheter.[3]
-
Following drug administration, begin resuscitation by infusing Ringer's lactate solution (typically twice the volume of shed blood) and/or the shed blood.
-
-
Monitoring and Sample Collection:
-
Continuously monitor MAP and heart rate throughout the experiment.
-
Collect blood samples at baseline, end of shock, and post-resuscitation for analysis of inflammatory markers and organ damage.
-
At the end of the experiment, tissues can be harvested for histological analysis.
-
Quantitative Data from a Representative Study:
| Treatment Group | Leukocyte Adhesion Index (adhesions/100µm/min) | Microvascular Blood Flow (relative units) |
| Sham | 15.2 ± 3.1 | 1.00 ± 0.05 |
| Hemorrhagic Shock + Vehicle | 126.7 ± 19.5 | 0.45 ± 0.08 |
| Hemorrhagic Shock + this compound (25 mg/kg) | 71.9 ± 10.7 | 0.78 ± 0.11 |
Data are presented as mean ± SEM. This compound significantly reduced leukocyte adhesion and improved microvascular blood flow compared to the vehicle group (p < 0.05).[3]
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to screen for anti-inflammatory drugs.[7]
Materials:
-
Male Wistar rats (180-220 g)
-
1% Carrageenan solution in saline
-
Plethysmometer
-
This compound solution
Procedure:
-
Pre-treatment:
-
Administer this compound or vehicle control orally or intraperitoneally at desired doses.
-
-
Induction of Edema:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for the this compound-treated groups compared to the control group.
-
At the end of the experiment, paw tissue can be collected for measurement of pro-inflammatory cytokines (TNF-α, IL-6) and iNOS expression.
-
Intravital Microscopy for Leukocyte Adhesion
This protocol allows for the direct visualization and quantification of leukocyte-endothelial interactions in vivo.[9][10][11]
Materials:
-
Animal model with an exteriorized and transparent tissue (e.g., rat mesentery, mouse cremaster muscle)
-
Intravital microscope with a fluorescent light source and appropriate filters
-
Fluorescent dyes for labeling leukocytes (e.g., Rhodamine 6G)
-
Data recording and analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and perform the necessary surgical procedure to expose the tissue of interest (e.g., laparotomy for mesentery).
-
Position the animal on the microscope stage and superfuse the exposed tissue with warmed, buffered saline to maintain its viability.
-
-
Leukocyte Labeling:
-
Administer a fluorescent dye (e.g., Rhodamine 6G) intravenously to label circulating leukocytes.
-
-
Image Acquisition:
-
Identify a suitable post-capillary venule within the tissue.
-
Record video sequences of the microcirculation for a defined period (e.g., 1-5 minutes) at different time points.
-
-
Quantification of Leukocyte Adhesion:
-
Offline, analyze the recorded videos to count the number of leukocytes that remain stationary on the venular endothelium for at least 30 seconds.[9]
-
Express the data as the number of adherent leukocytes per unit length of the venule or per unit area of the endothelial surface.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows described above.
References
- 1. Pentoxifylline: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentoxifylline Can Reduce the Inflammation Caused by LPS after Inhibiting Autophagy in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. mdpi.com [mdpi.com]
- 5. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing a Clinically Relevant Hemorrhagic Shock Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentoxifylline reduces the inflammatory process in diabetic rats: relationship with decreases of pro-inflammatory cytokines and inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravital microscopy to study leukocyte recruitment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]
Application Notes and Protocols for Dissolving Albifylline in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albifylline (also known as HWA 138) is a synthetic xanthine derivative, structurally related to pentoxifylline. It has demonstrated potential as a modulator of inflammatory responses, primarily through its ability to reduce leukocyte adhesion to the endothelium and improve microvascular blood flow.[1] These properties make this compound a compound of interest for in vitro studies investigating inflammatory processes, vascular biology, and related signaling pathways.
This document provides detailed application notes and protocols for the proper dissolution and use of this compound in various cell culture assays. Adherence to these guidelines is crucial for obtaining accurate, reproducible, and meaningful experimental results.
Data Presentation
Due to the limited availability of precise quantitative data for this compound in cell culture applications, the following table provides a summary of its known physical and chemical properties, along with recommended starting concentrations for experimental assays based on data from related compounds.
| Parameter | Value/Recommendation | Source/Rationale |
| Molecular Formula | C₁₃H₂₀N₄O₃ | Chemical Databases |
| Molecular Weight | 280.32 g/mol | Chemical Databases |
| Appearance | White to off-white solid | Supplier Information |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Supplier Datasheets |
| Recommended Stock Solution Concentration | 10-50 mM in 100% DMSO | General practice for cell culture |
| Final DMSO Concentration in Culture | ≤ 0.5% (v/v), ideally ≤ 0.1% | To minimize solvent cytotoxicity |
| Suggested Working Concentration Range | 10 µM - 1 mM | Based on in vitro studies of related xanthine derivatives[2] |
| Storage of Solid Compound | -20°C, desiccated | Supplier Recommendations |
| Storage of Stock Solution | -20°C in aliquots | To prevent freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a biological safety cabinet). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.803 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, gentle warming in a 37°C water bath for a few minutes may aid the process.
-
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure the removal of any potential microbial contaminants.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
Prepared this compound stock solution (10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Sterile pipettes and tips
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution to Working Concentration:
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium remains below cytotoxic levels (ideally ≤ 0.1%). For example, to achieve a final concentration of 100 µM this compound from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 1 µL of stock to 99 µL of medium). This results in a final DMSO concentration of 1%. While many cell lines can tolerate this, a lower concentration is always preferable. To achieve a 0.1% final DMSO concentration, your highest drug concentration would be limited by the stock concentration (e.g., a 1:1000 dilution of a 10 mM stock would yield a 10 µM final concentration).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Gently swirl the plate or flask to ensure even distribution.
-
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Proposed signaling pathway of this compound in reducing leukocyte adhesion.
References
- 1. Influence of pentoxifylline and this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminophylline modulates the permeability of endothelial cells via the Slit2-Robo4 pathway in lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Albifylline in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albifylline (also known as HWA 138) is a xanthine derivative and a more metabolically stable analog of pentoxifylline.[1] It exhibits hemorheological and anti-inflammatory properties, making it a compound of interest for various in vivo studies, particularly in models of shock and microcirculatory disturbances. This document provides detailed application notes and protocols for the use of this compound in rat models, based on published research.
Quantitative Data Summary
The following table summarizes the dosage and administration of this compound in a key in vivo rat study.
| Parameter | Details | Reference |
| Drug | This compound (HWA 138) | [1] |
| Animal Model | Sprague-Dawley rats | [1] |
| Pathological Model | Hemorrhagic shock | [1] |
| Dosage | 25 mg/kg body weight (initial bolus) followed by a 25 mg/kg body weight infusion over 3 hours | [1] |
| Route of Administration | Intravenous | [1] |
| Key Findings | - Significantly reduced shock-induced leukocyte adhesion to the sinusoidal endothelium in the liver. - Improved microvascular blood flow in the liver. - Enhanced the reduced velocity of red and white blood cells. | [1] |
Experimental Protocol: this compound in a Rat Model of Hemorrhagic Shock
This protocol is based on the methodology described by Marzi et al. (1996).[1]
1. Animal Model:
-
Species: Sprague-Dawley rats.[1]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Ethics: All procedures should be performed in accordance with institutional animal care and use guidelines.
2. Materials:
-
This compound (HWA 138)
-
Sterile saline or appropriate vehicle for dissolution
-
Anesthetic agent (e.g., pentobarbital)
-
Catheters for cannulation of the femoral artery and vein
-
Pressure transducer for blood pressure monitoring
-
Syringe pumps for infusion
-
Lactated Ringer's solution
-
Shed blood for resuscitation
3. Experimental Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat according to standard laboratory procedures.
-
Cannulate the femoral artery for blood pressure monitoring and blood withdrawal.
-
Cannulate the femoral vein for drug and fluid administration.
-
-
Induction of Hemorrhagic Shock:
-
Induce hemorrhagic shock by withdrawing blood from the femoral artery to maintain a mean arterial pressure of 40 mm Hg for 60 minutes.[1]
-
-
Treatment and Resuscitation:
-
One minute before the start of resuscitation, administer an intravenous bolus of this compound at a dosage of 25 mg/kg body weight.[1]
-
Begin resuscitation by reinfusing 60% of the shed blood and lactated Ringer's solution.[1]
-
Simultaneously, start a continuous intravenous infusion of this compound at a rate of 25 mg/kg body weight over the 3-hour resuscitation period.[1]
-
-
Monitoring and Data Collection:
-
Continuously monitor systemic parameters such as mean arterial pressure and heart rate.
-
At the end of the 3-hour resuscitation period, perform intravital microscopy of the liver to assess microcirculation, including red and white blood cell velocity and leukocyte-endothelial interactions.[1]
-
Visualizations
Experimental Workflow
References
Applications of Albifylline in Microcirculation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albifylline, a xanthine derivative, is a promising pharmacological agent for the investigation and potential treatment of microcirculatory dysfunction. As a non-selective phosphodiesterase (PDE) inhibitor, its primary mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP triggers a cascade of downstream signaling events that culminate in improved microvascular blood flow, reduced inflammation, and enhanced tissue perfusion. These application notes provide a comprehensive overview of this compound's utility in microcirculation research, including its mechanisms of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects on the microcirculation through a multi-faceted mechanism, primarily centered on its ability to inhibit phosphodiesterases, enzymes responsible for the degradation of cAMP. The subsequent increase in intracellular cAMP levels activates two key downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac)-Rap1 pathway.
-
Vasodilation: Increased cAMP levels in vascular smooth muscle cells lead to their relaxation and subsequent vasodilation. This is mediated by the PKA pathway, which is thought to reduce intracellular calcium concentrations and decrease the sensitivity of the contractile machinery.[1][2]
-
Anti-inflammatory Effects: this compound mitigates inflammatory responses within the microvasculature. The rise in cAMP inhibits the activation and adhesion of leukocytes to the endothelial lining, a critical step in the inflammatory cascade.[3] This is achieved, in part, by interfering with the function of integrins, key adhesion molecules on the surface of leukocytes.[4][5] The cAMP-PKA pathway can inhibit the expression of adhesion molecules, while the cAMP-Epac-Rap1 pathway can modulate integrin-mediated adhesion.[6][7][8]
-
Improved Endothelial Barrier Function: The cAMP-Epac-Rap1 signaling pathway plays a crucial role in strengthening the endothelial barrier.[6][9] This leads to reduced vascular permeability and leakage, which is often compromised in inflammatory conditions and shock states.
-
Enhanced Red Blood Cell Deformability: Like its analogue pentoxifylline, this compound is proposed to improve the flexibility of red blood cells.[10] This rheological effect allows erythrocytes to navigate more easily through narrow capillaries, thereby improving microvascular perfusion.
Data Presentation
The following table summarizes the quantitative effects of this compound on key microcirculatory parameters in a preclinical model of hemorrhagic shock.[11]
| Parameter | Placebo Group (Mean ± SE) | This compound (HWA 138) Group (25 mg/kg) (Mean ± SE) | Pentoxifylline (PTX) Group (25 mg/kg) (Mean ± SE) |
| Red Blood Cell (RBC) Velocity | Reduced | Enhanced | Enhanced |
| White Blood Cell (WBC) Velocity | Reduced | Enhanced | Enhanced |
| WBC-Endothelium Adhesion Index (s/100 WBCs) | 126.7 ± 19.5 | 71.9 ± 10.7 (p < 0.05 vs. Placebo) | 64.4 ± 10.5 (p < 0.05 vs. Placebo) |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound.
Experimental Protocols
In Vivo Model of Hemorrhagic Shock and Microcirculation Analysis
This protocol is adapted from a study investigating the effects of this compound on liver microcirculation following hemorrhagic shock.[11]
Materials:
-
Sprague-Dawley rats
-
This compound (HWA 138)
-
Pentoxifylline (PTX) (optional, as a comparator)
-
Lactated Ringer's solution
-
Anesthetic agent (e.g., pentobarbital sodium)
-
Fluorescence markers for red and white blood cells (e.g., FITC-labeled albumin and rhodamine 6G)
-
Intravital microscope equipped with a fluorescence imaging system
-
Video recording and image analysis software
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure monitoring and blood withdrawal, and the jugular vein for fluid and drug administration.
-
Induction of Hemorrhagic Shock: Induce hemorrhagic shock by withdrawing blood to maintain a mean arterial pressure of 40 mm Hg for 60 minutes.
-
Treatment Administration: At the end of the shock period, randomly and blindly administer either placebo (vehicle), this compound (25 mg/kg body weight), or PTX (25 mg/kg body weight) as an intravenous bolus 1 minute before resuscitation.
-
Resuscitation: Resuscitate the animals with 60% of the shed blood volume and lactated Ringer's solution. Administer a further infusion of the respective treatment (25 mg/kg body weight) over the 3-hour resuscitation period.
-
Intravital Microscopy: At 3 hours post-resuscitation, exteriorize the liver for intravital microscopy. Administer fluorescence markers intravenously to visualize red and white blood cells.
-
Data Acquisition and Analysis: Record video sequences of the liver microcirculation. Use image analysis software to quantify RBC and WBC velocities, and to determine the leukocyte-endothelial adhesion index (calculated as the time leukocytes remain adherent to the endothelium per 100 observed leukocytes).
In Vitro Endothelial Permeability Assay
This protocol provides a method to assess the effect of this compound on endothelial barrier function in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
This compound
-
Inflammatory stimulus (e.g., thrombin or lipopolysaccharide)
-
FITC-dextran (e.g., 70 kDa)
-
Fluorometer
Procedure:
-
Cell Culture: Culture HUVECs on the upper surface of Transwell inserts until a confluent monolayer is formed.
-
Treatment: Pre-treat the HUVEC monolayers with various concentrations of this compound for a specified duration (e.g., 1-4 hours).
-
Inflammatory Challenge: Add an inflammatory stimulus to the upper chamber to induce endothelial hyperpermeability.
-
Permeability Measurement: Add FITC-dextran to the upper chamber. At various time points, collect samples from the lower chamber.
-
Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer. A decrease in fluorescence in the this compound-treated groups compared to the stimulated control indicates a protective effect on endothelial barrier function.
In Vitro Leukocyte Transendothelial Migration Assay
This protocol is designed to evaluate the inhibitory effect of this compound on leukocyte migration across an endothelial monolayer.
Materials:
-
HUVECs
-
Leukocytes (e.g., neutrophils or monocytes)
-
Transwell inserts (e.g., 3 µm pore size)
-
Endothelial and leukocyte cell culture media
-
This compound
-
Chemoattractant (e.g., fMLP or IL-8)
-
Cell staining dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Endothelial Monolayer Formation: Culture HUVECs on the upper surface of Transwell inserts until a confluent monolayer is formed.
-
Leukocyte Preparation: Isolate leukocytes and label them with a fluorescent dye.
-
Treatment: Pre-treat either the endothelial monolayer, the leukocytes, or both with various concentrations of this compound.
-
Chemotaxis Induction: Add a chemoattractant to the lower chamber of the Transwell plate.
-
Migration: Add the treated leukocytes to the upper chamber and incubate to allow for migration through the endothelial monolayer towards the chemoattractant.
-
Quantification: After the incubation period, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader. A reduction in fluorescence in the this compound-treated groups indicates inhibition of transendothelial migration.
Red Blood Cell Deformability Assay by Ektacytometry
This protocol describes a method to assess the effect of this compound on the deformability of red blood cells.
Materials:
-
Whole blood samples
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ektacytometer
Procedure:
-
Blood Sample Preparation: Obtain fresh whole blood samples and wash the red blood cells with PBS.
-
Incubation: Incubate the red blood cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C. A vehicle control should be included.
-
Ektacytometry Analysis: Resuspend the treated red blood cells in a viscous buffer and introduce them into the ektacytometer.
-
Data Acquisition: The ektacytometer subjects the cells to a defined shear stress and measures the resulting cell elongation, providing an "elongation index" (EI).
-
Analysis: Compare the EI of this compound-treated red blood cells to that of the control cells. An increase in the EI suggests improved red blood cell deformability.
Conclusion
This compound presents as a valuable tool for microcirculation research, offering a multi-pronged approach to improving microvascular function. Its ability to increase intracellular cAMP and subsequently modulate vasodilation, inflammation, and endothelial barrier integrity makes it a compound of significant interest for studying and potentially treating conditions characterized by microcirculatory disturbances, such as sepsis, ischemia-reperfusion injury, and hemorrhagic shock. The provided protocols offer a starting point for researchers to investigate the diverse applications of this compound in this critical area of physiology and pathophysiology.
References
- 1. Cyclic AMP Regulates Key Features of Macrophages via PKA: Recruitment, Reprogramming and Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pentoxifylline and metabolite on red blood cell deformability as measured by ektacytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of pentoxifylline on LPS-induced leukocyte adhesion and macromolecular extravasation in the microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentoxifylline inhibits adhesion and activation of human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A raising dawn of pentoxifylline in management of inflammatory disorders in Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. oipub.com [oipub.com]
- 8. The role of Epac proteins, novel cAMP mediators, in the regulation of immune, lung and neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic AMP induces integrin-mediated cell adhesion through Epac and Rap1 upon stimulation of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deformability analysis of sickle blood using ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols for Studying Leukocyte Adhesion with Albifylline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Albifylline in studying leukocyte adhesion, a critical process in inflammation. The protocols detailed below are based on established methodologies and provide a framework for investigating the therapeutic potential of this compound and related compounds in inflammatory and vascular disorders.
Introduction to this compound and Leukocyte Adhesion
Leukocyte adhesion to the vascular endothelium is a fundamental step in the inflammatory response, mediating the recruitment of immune cells to sites of injury or infection.[1][2] This process is a tightly regulated cascade involving initial tethering and rolling of leukocytes, followed by firm adhesion and transmigration into the surrounding tissue.[1][3] Key molecular players in this cascade include selectins, which mediate the initial rolling, and integrins, such as Mac-1 (CD11b/CD18), which are responsible for firm adhesion.[2][4]
This compound (HWA 138) is a xanthine derivative and a metabolically stable analog of Pentoxifylline (PTX).[5] Like PTX, this compound is a non-specific phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Elevated cAMP levels in leukocytes are known to suppress their activation and adhesion to endothelial cells, suggesting a mechanism by which this compound may exert its anti-inflammatory effects.[8]
Mechanism of Action of this compound in Leukocyte Adhesion
The primary mechanism by which this compound is thought to inhibit leukocyte adhesion is through the inhibition of phosphodiesterases (PDEs). This leads to an accumulation of intracellular cAMP. Increased cAMP levels, acting via Protein Kinase A (PKA), can interfere with the signaling pathways that lead to the activation of integrins, which are crucial for the firm adhesion of leukocytes to the endothelium.[8]
While direct studies on this compound's specific effects on adhesion molecules are limited, research on its analog, Pentoxifylline, provides significant insights. PTX has been shown to reduce the expression of proinflammatory cytokines like TNF-α and inhibit the activation of transcription factors such as NF-κB, which are involved in the upregulation of adhesion molecules on endothelial cells.[6] Furthermore, elevated cAMP can inhibit the activation of RhoA, a small GTPase that plays a critical role in integrin-dependent leukocyte adhesion.[8]
The leukocyte adhesion cascade is a multi-step process:
-
Tethering and Rolling: Mediated by selectins (L-selectin on leukocytes, P- and E-selectin on endothelium).[2]
-
Activation: Chemokines at the endothelial surface activate leukocytes, leading to conformational changes in integrins.
-
Firm Adhesion: Activated integrins, such as Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18) on leukocytes, bind to their ligands (e.g., ICAM-1) on the endothelium.[2][9]
-
Transendothelial Migration: Leukocytes migrate through the endothelial barrier into the underlying tissue.
This compound, by increasing cAMP, is hypothesized to interfere primarily with the activation and firm adhesion steps of this cascade.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound and its analog Pentoxifylline on leukocyte adhesion.
| Compound | Model System | Treatment | Parameter Measured | Result | Reference |
| This compound (HWA 138) | Rat Hemorrhagic Shock (in vivo) | 25 mg/kg body weight bolus followed by 25 mg/kg infusion over 3 hours | WBC Adhesion Index (s/100 WBCs) | Reduced from 126.7 ± 19.5 (placebo) to 71.9 ± 10.7 | [5] |
| Pentoxifylline (PTX) | Rat Hemorrhagic Shock (in vivo) | 25 mg/kg body weight bolus followed by 25 mg/kg infusion over 3 hours | WBC Adhesion Index (s/100 WBCs) | Reduced from 126.7 ± 19.5 (placebo) to 64.4 ± 10.5 | [5] |
| Pentoxifylline (PTX) | Rat Hepatic Ischemia/Reperfusion (in vivo) | 20 mg/kg/hr i.v. | Firm adherence of leukocytes in postsinusoidal venules (mm⁻²) | Reduced from 522.9 ± 95.0 (saline) to 316.9 ± 40.9 | [10] |
| Pentoxifylline (PTX) | T-cell/Keratinocyte Adhesion (in vitro) | Varies (dose-dependent) | T-cell/keratinocyte adhesion | Dose-dependent inhibition | [11] |
Experimental Protocols
Protocol 1: In Vivo Intravital Microscopy of Leukocyte Adhesion in a Hemorrhagic Shock Model
This protocol is adapted from the methodology used to study the effects of this compound on leukocyte adhesion in a rat model of hemorrhagic shock.[5]
1. Animal Model:
- Use male Sprague-Dawley rats (n=8 per group).
- Anesthetize the animals and cannulate the femoral artery and vein for blood pressure monitoring, blood withdrawal, and substance infusion.
2. Hemorrhagic Shock Induction:
- Induce hemorrhagic shock by withdrawing blood to maintain a mean arterial pressure of 40 mm Hg for 60 minutes.
3. Resuscitation and Treatment:
- Resuscitate the animals with 60% of the shed blood volume and lactated Ringer's solution.
- One minute before resuscitation, administer a bolus injection of either:
- Placebo (saline)
- This compound (25 mg/kg body weight)
- Pentoxifylline (25 mg/kg body weight)
- Follow the bolus with a continuous infusion of the respective substance (25 mg/kg body weight) over the 3-hour resuscitation period.
4. Intravital Microscopy of the Liver:
- Three hours after resuscitation, prepare the animal for intravital microscopy of the liver.
- Administer fluorescent dyes to visualize red blood cells (RBCs) and white blood cells (WBCs).
- Record video sequences of the liver microcirculation.
5. Data Analysis:
- Quantify leukocyte-endothelial interactions by calculating an adhesion index. This can be defined as the cumulative time in seconds that 100 leukocytes adhere to a defined segment of a sinusoidal endothelium.
Protocol 2: In Vitro Leukocyte-Endothelial Cell Adhesion Assay under Flow Conditions
This protocol provides a method to study the direct effects of this compound on leukocyte adhesion to an endothelial monolayer under physiological flow conditions.
1. Cell Culture:
- Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence on collagen-coated plates or flow chamber slides.
- Isolate human neutrophils from fresh venous blood of healthy donors.
2. Endothelial Cell Activation:
- Activate the HUVEC monolayer with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for 4-6 hours to induce the expression of adhesion molecules.
3. Leukocyte Treatment:
- Pre-incubate the isolated neutrophils with varying concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
4. Flow Adhesion Assay:
- Assemble the flow chamber with the HUVEC-coated slide.
- Perfuse the treated neutrophils over the activated HUVEC monolayer at a defined shear stress (e.g., 1-5 dyn/cm²) for a set period (e.g., 10 minutes).
- Following the perfusion of neutrophils, wash the chamber with buffer to remove non-adherent cells.
5. Quantification of Adhesion:
- Capture images or video recordings of multiple fields of view.
- Quantify the number of adherent neutrophils per unit area.
- Analyze rolling and firm adhesion separately if desired.
Visualizations
Caption: The multi-step leukocyte adhesion cascade.
Caption: Proposed mechanism of this compound's inhibitory effect on leukocyte adhesion.
Caption: Workflow for in vivo study of this compound.
References
- 1. Leukocyte–Endothelial Cell Adhesion - Inflammation and the Microcirculation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Endothelial adhesion molecules and their role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil adhesion and activation under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A head-to-tail view of L-selectin and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pentoxifylline and this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. btsjournals.com [btsjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human Neutrophils Will Crawl Upstream on ICAM-1 If Mac-1 Is Blocked - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentoxifylline reduces venular leukocyte adherence ("reflow paradox") but not microvascular "no reflow" in hepatic ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentoxifylline inhibits T-cell adherence to keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Albifylline: Application Notes and Protocols for Investigating its Anti-Asthmatic Potential
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Albifylline (also known as HWA 138), a xanthine derivative, as a potential therapeutic agent for asthma. This document summarizes its known anti-inflammatory effects, outlines detailed protocols for its evaluation in pre-clinical asthma models, and visualizes its potential mechanisms of action.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, airway inflammation, and remodeling. Xanthine derivatives, such as theophylline, have long been used in asthma treatment due to their bronchodilatory and anti-inflammatory properties.[1] These effects are primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] this compound, a metabolite of pentoxifylline, is a xanthine derivative that has demonstrated significant anti-inflammatory and immunomodulatory effects, suggesting its potential as a novel anti-asthmatic agent.[3][4]
Mechanism of Action
The precise molecular mechanisms of this compound in the context of asthma have not been fully elucidated. However, based on its classification as a xanthine derivative and existing research on its anti-inflammatory properties, its potential anti-asthmatic effects are likely mediated through the following pathways:
-
Phosphodiesterase (PDE) Inhibition: Xanthine derivatives are known to non-selectively inhibit PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP).[2] Increased intracellular cAMP levels in airway smooth muscle cells lead to relaxation and bronchodilation. In inflammatory cells, elevated cAMP can suppress the release of pro-inflammatory mediators.
-
Adenosine Receptor Antagonism: Adenosine is a signaling molecule that can promote bronchoconstriction and inflammation in asthmatic airways. Xanthines can act as antagonists at adenosine receptors, thereby blocking these pro-asthmatic effects.[1]
-
Anti-inflammatory Effects: this compound has been shown to possess potent anti-inflammatory properties, including the inhibition of key pro-inflammatory cytokines and the reduction of leukocyte adhesion.[3][4]
Signaling Pathways
The following diagram illustrates the potential signaling pathways through which this compound may exert its anti-asthmatic effects.
Potential signaling pathways of this compound's anti-asthmatic action.
Quantitative Data
While specific data on this compound's potency against PDE isoforms and adenosine receptors are limited in publicly available literature, existing studies provide valuable quantitative insights into its anti-inflammatory effects.
| Parameter | Model System | Treatment | Result | Reference |
| TNF-α Production | Rat endotoxemia model (in vivo) | This compound (HWA 138) at 25, 50, or 100 mg/kg | Significant reduction in plasma TNF-α levels. | [3] |
| Mortality | Rat endotoxemia model (in vivo) | This compound (HWA 138) at 100 mg/kg | Reduced 6-day mortality to 36% (compared to 80% in control). | [3] |
| Leukocyte Adhesion | Rat hemorrhagic shock model (in vivo) | This compound (HWA 138) at 25 mg/kg | Reduced WBC adhesion index to 71.9 +/- 10.7 s/100 WBCs (compared to 126.7 +/- 19.5 in placebo). | [4] |
| Mast Cell Degranulation | Canine model of IgE-mediated cutaneous inflammation (in vivo) - Data for Pentoxifylline | Pentoxifylline (20 mg/kg, PO, q 8 h) | Significant inhibition of mast cell degranulation. | [5] |
| Eosinophil Infiltration | Canine model of IgE-mediated cutaneous inflammation (in vivo) - Data for Pentoxifylline | Pentoxifylline (20 mg/kg, PO, q 8 h) | Significant decrease in the total number of cutaneous eosinophils. | [5] |
Note: Data for Pentoxifylline, the parent compound of this compound, is included to suggest potential effects, as direct data for this compound on these specific parameters is not currently available.
Experimental Protocols
The following are detailed protocols for evaluating the anti-asthmatic potential of this compound in pre-clinical models.
In Vitro Assays
1. Phosphodiesterase (PDE) Activity Assay
-
Objective: To determine the inhibitory activity of this compound on various PDE isoenzymes (PDE1-5), which are relevant to airway smooth muscle function and inflammation.
-
Methodology:
-
Utilize commercially available PDE enzyme activity assay kits.
-
Prepare a series of concentrations of this compound.
-
Incubate each PDE isoenzyme with its respective fluorescently labeled cAMP or cGMP substrate in the presence of varying concentrations of this compound or vehicle control.
-
After the incubation period, add a binding agent that binds to the non-hydrolyzed substrate.
-
Measure the fluorescence polarization to determine the amount of hydrolyzed substrate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value for each PDE isoenzyme.
-
2. Adenosine Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Methodology:
-
Use cell lines stably expressing each human adenosine receptor subtype.
-
Perform competitive binding assays using a specific radioligand for each receptor subtype.
-
Incubate cell membranes with the radioligand in the presence of increasing concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki value for this compound at each receptor subtype.
-
3. Mast Cell Stabilization Assay
-
Objective: To assess the ability of this compound to inhibit the degranulation of mast cells and the release of histamine.
-
Methodology:
-
Culture a mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Sensitize the cells with anti-DNP IgE overnight.
-
Pre-incubate the sensitized cells with various concentrations of this compound or a known mast cell stabilizer (e.g., cromolyn sodium) for 1 hour.
-
Induce degranulation by adding DNP-HSA.
-
Collect the supernatant and measure the release of β-hexosaminidase (a marker of degranulation) using a colorimetric assay.
-
Measure histamine release in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of degranulation and histamine release.
-
4. Eosinophil Chemotaxis Assay
-
Objective: To evaluate the effect of this compound on the migration of eosinophils towards a chemoattractant.
-
Methodology:
-
Isolate eosinophils from human peripheral blood or use an eosinophilic cell line (e.g., EoL-1).
-
Use a Boyden chamber or a similar chemotaxis system with a porous membrane.
-
Place a chemoattractant (e.g., eotaxin/CCL11) in the lower chamber.
-
Add eosinophils, pre-incubated with different concentrations of this compound or vehicle control, to the upper chamber.
-
Incubate for a sufficient time to allow cell migration.
-
Stain and count the number of cells that have migrated to the lower side of the membrane.
-
Calculate the percentage of inhibition of chemotaxis.
-
In Vivo Models
1. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
-
Objective: To evaluate the effect of this compound on airway hyperresponsiveness, airway inflammation, and cytokine production in a murine model of allergic asthma.
-
Methodology:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 27, challenge the mice with aerosolized OVA for 30 minutes daily.
-
Treatment: Administer this compound (e.g., via i.p. injection or oral gavage) at various doses one hour before each OVA challenge. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or a forced oscillation technique.
-
Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and other pro-inflammatory cytokines (e.g., TNF-α) in the BAL fluid and lung homogenates using ELISA.
-
Histopathology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Experimental Workflow Diagrams
Workflow for in vitro evaluation of this compound.
Workflow for in vivo evaluation in an OVA-induced asthma model.
Conclusion
This compound demonstrates significant anti-inflammatory properties that suggest its potential as a therapeutic agent for asthma. Its ability to reduce pro-inflammatory cytokines and leukocyte adhesion provides a strong rationale for further investigation into its anti-asthmatic effects. The protocols outlined in these application notes provide a framework for a comprehensive pre-clinical evaluation of this compound, focusing on its molecular mechanisms and its efficacy in established models of allergic airway disease. Further research is warranted to determine its specific effects on key cellular players in asthma, such as eosinophils and mast cells, and to elucidate its precise pharmacological profile regarding PDE inhibition and adenosine receptor antagonism.
References
- 1. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Comparison of the efficacy of pentoxifylline and albifyllin (HWA 138) on endotoxin-induced cytokine production, coagulation disturbances, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pentoxifylline and this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols: Investigating the Effects of Albifylline on Liver Perfusion
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of Albifylline and its effects on liver perfusion, tailored for researchers and professionals in drug development. This document outlines the pharmacological background of this compound, summarizes key quantitative data on its impact on hepatic microcirculation, and provides detailed experimental protocols for investigating these effects. Furthermore, it visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism and application in liver perfusion studies.
Introduction to this compound
This compound (HWA 138) is a xanthine derivative and a more metabolically stable analog of pentoxifylline.[1] Like its predecessor, this compound exhibits hemorheological and anti-inflammatory properties, primarily functioning as a vasodilator.[1] These characteristics make it a compound of interest for conditions associated with impaired microcirculation, such as ischemic events and inflammatory responses in the liver. This document focuses on the application of this compound in modulating liver perfusion, a critical factor in various liver pathologies.
Effects of this compound on Liver Perfusion: Quantitative Data
Studies have demonstrated that this compound significantly improves microvascular blood flow in the liver, particularly in post-shock scenarios.[1] Its primary effects include enhanced red and white blood cell velocities and a reduction in leukocyte adhesion to the sinusoidal endothelium.[1]
Table 1: Quantitative Effects of this compound on Liver Microcirculation in a Rat Model of Hemorrhagic Shock
| Parameter | Placebo Group | This compound (HWA 138) Group (50 mg/kg) | P-value | Reference |
| Red Blood Cell (RBC) Velocity (µm/s) | Significantly Reduced (exact value not specified) | Enhanced | < 0.05 | [1] |
| White Blood Cell (WBC) Velocity (µm/s) | Significantly Reduced (exact value not specified) | Enhanced | < 0.05 | [1] |
| Leukocyte Adhesion Index (s/100 WBCs) | 126.7 ± 19.5 | 71.9 ± 10.7 | < 0.05 | [1] |
Data presented as mean ± SE. The study noted that both pentoxifylline and this compound enhanced the reduced velocities of RBCs and WBCs observed in the placebo group following hemorrhagic shock and resuscitation.[1]
Experimental Protocols
Protocol 1: In Vivo Microscopy for Assessing Liver Microcirculation
This protocol is based on the methodology used to evaluate the effects of this compound on hepatic sinusoidal perfusion and leukocyte-endothelial interactions.[1]
1. Animal Model:
-
Sprague-Dawley rats are a suitable model.[1]
2. Anesthesia and Surgical Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine and xylazine).
-
Perform a midline laparotomy to expose the liver.
-
Gently exteriorize the left liver lobe and place it on a microscope stage.
-
To minimize movement artifacts, a specially designed stage or stabilization with moist gauze can be used.
3. Induction of Hemorrhagic Shock (if applicable):
-
Cannulate the femoral artery to monitor blood pressure and induce hemorrhage.
-
Induce hemorrhagic shock by bleeding the animal to a mean arterial pressure of 40 mm Hg for 60 minutes.[1]
-
Resuscitate with a portion of the shed blood and a balanced salt solution (e.g., lactated Ringer's).[1]
4. Drug Administration:
-
Administer this compound (e.g., 25 mg/kg body weight) intravenously just before resuscitation, followed by a continuous infusion (e.g., 25 mg/kg over 3 hours).[1]
-
A placebo group should receive a vehicle control (e.g., saline).
5. Intravital Microscopy Setup:
-
Use an intravital microscope equipped for fluorescence imaging.
-
Label red blood cells (RBCs) and white blood cells (WBCs) with fluorescent dyes (e.g., fluorescein isothiocyanate for RBCs and rhodamine 6G for WBCs) for visualization.
6. Data Acquisition and Analysis:
-
Record video sequences of the hepatic microcirculation.
-
Analyze the recordings to quantify:
-
RBC and WBC velocities: Measure the speed of individual cells within the sinusoids.
-
Leukocyte adhesion: Quantify the number of leukocytes that remain stationary on the endothelial lining for a defined period (e.g., >30 seconds). The adhesion index can be calculated as seconds of adhesion per 100 observed WBCs.[1]
-
Protocol 2: Laser Doppler Flowmetry for Measuring Liver Blood Flow
Laser Doppler flowmetry is a non-invasive technique to assess relative changes in total liver blood flow.[2][3][4][5][6]
1. Animal Preparation:
-
Anesthetize the animal as described in Protocol 1.
-
Expose the liver through a midline laparotomy.
2. Laser Doppler Probe Placement:
-
Place the laser Doppler probe on the surface of the liver lobe of interest. Ensure gentle and stable contact without compressing the tissue.
3. Data Recording:
-
Record baseline liver blood flow (LBF) measurements.
-
Administer this compound intravenously.
-
Continuously record LBF to measure changes over time in response to the drug.
4. Data Analysis:
-
Express the changes in LBF as a percentage of the baseline measurement.
Protocol 3: Microsphere Technique for Regional Liver Perfusion
The colored microsphere technique allows for the quantification of blood flow to different regions of the liver.
1. Animal Preparation:
-
Anesthetize and surgically prepare the animal as previously described.
-
Cannulate the left ventricle (for arterial injection) and a peripheral artery (for reference blood sampling).
2. Microsphere Injection:
-
Inject a known number of colored microspheres (e.g., 15 µm diameter) into the left ventricle.
-
Simultaneously, withdraw a reference blood sample from the peripheral artery at a constant rate.
3. Tissue and Blood Sample Processing:
-
Euthanize the animal and excise the liver.
-
Dissect the liver into regions of interest.
-
Digest the tissue and reference blood samples to retrieve the microspheres.
-
Count the number of microspheres in each tissue and blood sample.
4. Blood Flow Calculation:
-
Calculate the blood flow to each liver region using the following formula:
-
Q (organ) = (C (organ) x Q (ref)) / C (ref)
-
Where Q is blood flow, and C is the number of microspheres.
-
Proposed Signaling Pathway and Experimental Workflow
The vasodilatory and anti-inflammatory effects of xanthine derivatives like this compound are often mediated through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This can lead to smooth muscle relaxation and reduced inflammatory cell activation.
Caption: Proposed signaling pathway of this compound in improving liver perfusion.
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on liver perfusion in a disease model.
Caption: Experimental workflow for investigating this compound's effect on liver perfusion.
The logical relationship between this compound administration and its observed effects on liver microcirculation can be summarized as follows:
Caption: Logical flow from this compound administration to improved liver perfusion.
References
- 1. Influence of pentoxifylline and this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laser-Doppler flowmetry in the study of in vivo liver ischemia and reperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laser-Doppler flowmetry for estimating liver blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Measurement of hepatic perfusion in rats by laser Doppler flowmetry [folia.unifr.ch]
Albifylline Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albifylline, also known by its developmental code HWA 138, is a xanthine derivative and a structural analog of pentoxifylline.[1][2] It is characterized as a phosphodiesterase (PDE) inhibitor, exhibiting significant anti-inflammatory and hemorheologic properties.[3][4] Preclinical research has highlighted its potential in mitigating tissue damage in conditions of severe physiological stress, such as hemorrhagic shock. Specifically, this compound has been shown to reduce leukocyte adhesion to the vascular endothelium and improve microvascular blood flow, making it a compound of interest for studies on inflammation, ischemia-reperfusion injury, and related pathologies.[1]
These application notes provide a comprehensive guide for the preparation and use of this compound in preclinical research settings, including detailed experimental protocols and expected outcomes based on available literature.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(5-Hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione | [2] |
| Molecular Formula | C13H20N4O3 | [2] |
| Molecular Weight | 280.32 g/mol | [5] |
| Appearance | Solid (presumed) | |
| CAS Number | 107767-55-5 | [2] |
Mechanism of Action
This compound, as a xanthine derivative, functions as a competitive non-selective phosphodiesterase (PDE) inhibitor.[6][7] PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP).[8] By inhibiting PDEs, particularly PDE4 which is prevalent in immune cells, this compound leads to an accumulation of intracellular cAMP.[8][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors involved in the inflammatory response. A key consequence of this pathway is the inhibition of tumor necrosis factor-alpha (TNF-α) synthesis, a potent pro-inflammatory cytokine.[4] The reduction in TNF-α and other inflammatory mediators contributes to the observed decrease in leukocyte adhesion and overall attenuation of the inflammatory cascade.[10]
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in a rat model of hemorrhagic shock.[1]
Table 1: Effect of this compound on Leukocyte-Endothelial Interactions in the Liver Following Hemorrhagic Shock
| Treatment Group | N | Adhesion Index (s/100 WBCs, mean ± SE) | % Reduction vs. Placebo |
| Placebo | 8 | 126.7 ± 19.5 | - |
| This compound (25 mg/kg) | 8 | 71.9 ± 10.7 | 43.2% |
| Pentoxifylline (25 mg/kg) | 8 | 64.4 ± 10.5 | 49.2% |
| * p < 0.05 vs. Placebo |
Table 2: Effect of this compound on Microvascular Blood Flow in the Liver Following Hemorrhagic Shock
| Treatment Group | N | Red Blood Cell Velocity (µm/s, mean ± SE) | White Blood Cell Velocity (µm/s, mean ± SE) |
| Placebo | 8 | Data not provided, but described as reduced | Data not provided, but described as reduced |
| This compound (25 mg/kg) | 8 | Enhanced compared to placebo | Enhanced compared to placebo |
| Pentoxifylline (25 mg/kg) | 8 | Enhanced compared to placebo | Enhanced compared to placebo |
Experimental Protocols
Formulation and Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for intravenous administration in preclinical animal models.
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO), research grade (optional, for initial solubilization)
-
Sterile syringes and needles (25-27G)
-
Sterile 0.22 µm syringe filter
Procedure:
Note: The exact solvent used for the in vivo administration of this compound is not explicitly stated in the available literature. The following protocol is a general recommendation based on common practices for similar compounds. It is crucial to perform small-scale solubility tests first and to ensure the final concentration of any organic solvent is safe for the intended animal model and route of administration.
-
Solubility Testing (Recommended):
-
Determine the solubility of this compound in sterile saline. If the desired concentration is not achievable in saline alone, assess solubility in a small volume of DMSO.
-
Observe for complete dissolution and any precipitation.
-
-
Preparation of this compound Solution (Example for a 25 mg/kg dose in a 250g rat with a 5 mg/mL solution):
-
Weighing: Accurately weigh the required amount of this compound powder. For a 5 mg/mL stock solution, weigh 50 mg of this compound.
-
Solubilization:
-
Method A (If soluble in saline): Aseptically add the weighed this compound to a sterile vial. Add the required volume of sterile saline (e.g., 10 mL for a 5 mg/mL solution). Mix by vortexing or gentle agitation until fully dissolved.
-
Method B (If requiring a co-solvent): Aseptically add the weighed this compound to a sterile vial. Add a minimal volume of DMSO (e.g., 100-200 µL) to dissolve the powder. Once dissolved, slowly add sterile saline to the final desired volume while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum, ideally below 1% of the total volume.
-
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a new sterile vial.
-
Storage: Store the prepared solution according to stability data, if available. For short-term use, it is often recommended to store at 2-8°C. If no stability data is available, prepare the solution fresh on the day of the experiment.
-
In Vivo Model of Hemorrhagic Shock and Leukocyte Adhesion Assay
Objective: To evaluate the effect of this compound on leukocyte adhesion and microvascular blood flow in a rat model of hemorrhagic shock using intravital microscopy. This protocol is adapted from Marzi et al., 1996.[1]
Animals: Male Sprague-Dawley rats (200-250g).
Materials:
-
Prepared sterile this compound solution (e.g., 5 mg/mL).
-
Anesthetic (e.g., ketamine/xylazine).
-
Lactated Ringer's solution.
-
Fluorescent dyes for labeling red and white blood cells (e.g., rhodamine 6G for leukocytes).
-
Intravital microscopy setup with a fluorescence light source and appropriate filters.
-
Surgical instruments for cannulation.
-
Pressure transducer and monitoring equipment.
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol.
-
Cannulate the femoral artery for blood pressure monitoring and blood withdrawal.
-
Cannulate the jugular vein for fluid and drug administration.
-
-
Induction of Hemorrhagic Shock:
-
Withdraw blood from the femoral artery to reduce and maintain the mean arterial pressure at 40 mm Hg for 60 minutes.
-
-
Treatment and Resuscitation:
-
At the end of the 60-minute shock period, begin resuscitation.
-
Administer the this compound solution (or placebo/vehicle control) as an initial bolus of 25 mg/kg body weight via the jugular vein one minute before resuscitation.
-
Follow this with a continuous infusion of 25 mg/kg body weight over the 3-hour resuscitation period.
-
Resuscitate with 60% of the shed blood volume and Lactated Ringer's solution.
-
-
Intravital Microscopy of the Liver:
-
At 3 hours post-resuscitation, position the animal for liver imaging using intravital microscopy.
-
Administer a fluorescent dye (e.g., rhodamine 6G) to visualize leukocytes.
-
Record video sequences of the liver sinusoids.
-
-
Data Analysis:
-
Offline, analyze the recorded videos to quantify:
-
Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined area of a sinusoid. Express this as an adhesion index (e.g., seconds of adhesion per 100 leukocytes).
-
Blood Cell Velocity: Track the movement of fluorescently labeled red and white blood cells over a known distance to calculate their velocity (µm/s).
-
-
In Vitro Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory effect of this compound on PDE activity.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4).
-
This compound.
-
cAMP (substrate).
-
Assay buffer.
-
Detection reagents (e.g., a kit that measures the amount of AMP produced or remaining cAMP).
-
Microplate reader.
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare solutions of the PDE enzyme and cAMP substrate according to the manufacturer's instructions.
-
-
Assay Performance:
-
In a microplate, add the assay buffer, this compound (or a known inhibitor as a positive control, or vehicle as a negative control), and the PDE enzyme.
-
Incubate briefly to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for a specified time at the recommended temperature (e.g., 30 minutes at 30°C).
-
Stop the reaction according to the kit protocol.
-
-
Detection and Analysis:
-
Add the detection reagents.
-
Read the signal (e.g., fluorescence, luminescence, or absorbance) on a microplate reader.
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a promising xanthine derivative with demonstrated anti-inflammatory and microcirculatory benefits in preclinical models of hemorrhagic shock. Its mechanism of action is consistent with phosphodiesterase inhibition, leading to a reduction in pro-inflammatory cytokine activity. The provided protocols offer a framework for the formulation and in vivo and in vitro evaluation of this compound, enabling further investigation into its therapeutic potential. Researchers should adhere to all institutional and national guidelines for animal welfare and laboratory safety when conducting these experiments.
References
- 1. Effects of intravenous administration of pentoxifylline in pancreatic ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular and molecular regulation of tumor necrosis factor-alpha production by pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine | C13H20N4O3 | CID 115359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 7. Xanthine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentoxifylline (Trental) - Veterinary Partner - VIN [veterinarypartner.vin.com]
Application Notes and Protocols for the Quantification of Albifylline
Disclaimer: As of November 2025, a comprehensive search of the scientific literature and public databases has not identified any specifically validated analytical methods for the quantification of Albifylline in biological or pharmaceutical samples. The following application notes and protocols are therefore proposed based on the physicochemical properties of this compound, its structural similarity to other xanthine derivatives (such as pentoxifylline and theophylline), and established analytical methodologies for these related compounds. These protocols should be considered as starting points for method development and will require full validation according to ICH guidelines before implementation.
Introduction
This compound is a xanthine derivative with potential therapeutic applications.[1] As with any drug development process, robust and reliable analytical methods are crucial for the quantitative determination of this compound in various samples. This document provides proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Chemical Structure of this compound:
-
IUPAC Name: 1-(5-Hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione[2]
-
Molecular Formula: C₁₃H₂₀N₄O₃[2]
-
Molecular Weight: 280.32 g/mol [2]
The structure contains a xanthine core, similar to caffeine and theophylline, and a hydroxyl functional group. These features are key considerations for the development of analytical methods.
Proposed Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is proposed for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
2.1.1. Principle
Reverse-phase HPLC separates compounds based on their polarity. This compound, being a moderately polar molecule, can be effectively separated from non-polar and highly polar impurities on a C18 column. Quantification is achieved by measuring the absorbance of the analyte at its wavelength of maximum absorbance (λmax), which for xanthine derivatives is typically around 274 nm.[3]
2.1.2. Proposed HPLC-UV Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | ~274 nm |
| Internal Standard (IS) | Theophylline or a structurally similar compound |
2.1.3. Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 1-100 µg/mL.
-
Prepare a stock solution of the internal standard (e.g., Theophylline) at 1 mg/mL in methanol. Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.
-
-
Sample Preparation (Bulk Drug):
-
Accurately weigh and dissolve the this compound bulk drug in methanol to achieve a theoretical concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, quality control samples, and test samples.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the test samples from the calibration curve.
-
2.1.4. Proposed Workflow for HPLC-UV Analysis
Caption: Proposed workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is proposed for the highly sensitive and selective quantification of this compound in biological matrices such as plasma and urine.
2.2.1. Principle
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, this compound is ionized (e.g., by electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity and minimizing interference from the complex biological matrix.[4]
2.2.2. Proposed LC-MS/MS Method Parameters
| Parameter | Proposed Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of this compound standard. A possible precursor ion would be [M+H]⁺. |
| Internal Standard (IS) | Stable isotope-labeled this compound (if available) or a structurally similar compound (e.g., Pentoxifylline) |
2.2.3. Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare calibration standards (e.g., 0.1 - 1000 ng/mL) by spiking blank plasma/urine with appropriate amounts of the stock solution.
-
Prepare a working solution of the internal standard.
-
-
Sample Preparation (Plasma/Urine):
-
To 100 µL of plasma/urine sample, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.[5]
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
-
Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.
-
Construct a calibration curve and determine the concentration of this compound in the samples.
-
2.2.4. Proposed Workflow for LC-MS/MS Analysis of Biological Samples
Caption: Proposed workflow for this compound quantification in biological samples by LC-MS/MS.
UV-Vis Spectrophotometry
This method is proposed for the simple and rapid quantification of this compound in bulk form or simple formulations where interference from other components is minimal.
2.3.1. Principle
UV-Vis spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. For xanthine derivatives, the maximum absorbance is typically observed in the UV range, around 274 nm.[3]
2.3.2. Proposed UV-Vis Spectrophotometry Method Parameters
| Parameter | Proposed Condition |
| Solvent | Methanol or 0.1 M HCl |
| Wavelength of Maximum Absorbance (λmax) | To be determined by scanning a solution of this compound from 200-400 nm. Expected to be ~274 nm. |
| Instrument | Double-beam UV-Vis Spectrophotometer |
| Cuvette | 1 cm quartz cuvette |
2.3.3. Experimental Protocol
-
Determination of λmax:
-
Prepare a solution of this compound (e.g., 10 µg/mL) in the chosen solvent.
-
Scan the solution from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards (e.g., 2-20 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the solvent to obtain a concentration within the calibration range.
-
-
Measurement:
-
Measure the absorbance of the blank, calibration standards, and samples at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Proposed Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance characteristics for the proposed analytical methods. These values are hypothetical and must be experimentally determined during method validation.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.1 ng/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% | 98 - 102% |
| Precision (% RSD) | < 2% | < 15% | < 2% |
Signaling Pathway of Xanthine Derivatives
This compound, as a xanthine derivative, is expected to share mechanisms of action with other compounds in its class, such as pentoxifylline and theophylline. The primary mechanisms include inhibition of phosphodiesterase (PDE) and antagonism of adenosine receptors.[6][7]
Caption: Proposed signaling pathway for this compound as a xanthine derivative.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine | C13H20N4O3 | CID 115359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma sample preparation: Significance and symbolism [wisdomlib.org]
- 6. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Albifylline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Albifylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
This compound is a xanthine derivative and a more metabolically stable analog of pentoxifylline.[1] Like its parent compound, this compound is being investigated for its therapeutic potential, including improving microvascular blood flow. However, drugs in this class often exhibit poor oral bioavailability, primarily due to a significant first-pass metabolism, which means a large fraction of the drug is metabolized in the liver before it can reach systemic circulation. This can lead to low and variable drug exposure, hindering the assessment of its efficacy in vivo.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Based on successful approaches for the related compound pentoxifylline and general strategies for poorly bioavailable drugs, the following formulation strategies hold promise for this compound:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can protect it from first-pass metabolism and enhance its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of drugs by forming a fine emulsion in the gastrointestinal tract.
-
Permeation Enhancers: Incorporating excipients that can transiently open the tight junctions between intestinal epithelial cells can increase the absorption of low-permeability drugs.
Troubleshooting Guides
Issue 1: Low and Inconsistent Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor absorption and/or significant first-pass metabolism.
Troubleshooting Steps:
-
Confirm Physicochemical Properties: If not already done, determine the aqueous solubility and partition coefficient (LogP) of your this compound batch. This will help confirm its BCS classification and guide formulation development.
-
Formulation with Solid Lipid Nanoparticles (SLNs):
-
Rationale: SLNs can enhance lymphatic uptake, thus bypassing the portal circulation and reducing first-pass metabolism. They can also protect the drug from enzymatic degradation in the GI tract.
-
Suggested Starting Formulation: Based on studies with pentoxifylline, a formulation consisting of a solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate), a surfactant (e.g., Tween 80, Poloxamer 188), and a co-surfactant can be developed.
-
See Experimental Protocols Section for a detailed SLN preparation method.
-
-
Formulation with Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Rationale: SEDDS can increase the solubility and dissolution rate of the drug in the GI fluids, leading to improved absorption.
-
Suggested Components: Screen various oils (e.g., Labrafac™ Lipophile, Capryol™ 90), surfactants (e.g., Cremophor® EL, Tween 20), and cosurfactants (e.g., Transcutol® HP, PEG 400) to find a combination that can effectively solubilize this compound and form a stable microemulsion upon dilution.
-
See Experimental Protocols Section for a general SEDDS formulation approach.
-
-
Incorporate Permeation Enhancers:
-
Rationale: For BCS Class III drugs, increasing intestinal permeability is a key strategy.
-
Examples of Permeation Enhancers: Chitosan and its derivatives, sodium caprate, and certain surfactants can be included in the formulation.
-
Issue 2: High Variability in In Vivo Efficacy Studies
Possible Cause: Inconsistent absorption leading to variable plasma concentrations among subjects.
Troubleshooting Steps:
-
Optimize Formulation: High variability is often a sign of a non-robust formulation. Re-evaluate your chosen formulation strategy (SLNs, SEDDS, etc.) and optimize the components and their ratios.
-
Control Food and Water Intake: The presence of food can significantly impact the absorption of many drugs. Standardize the fasting period for your animal subjects before and after drug administration.
-
Evaluate Drug Stability in Formulation: Ensure that this compound is stable in your chosen formulation under storage and experimental conditions. Degradation of the active pharmaceutical ingredient (API) will lead to inconsistent results.
-
Pharmacokinetic (PK) Pilot Study: Conduct a small-scale PK study with your optimized formulation to assess the variability in key parameters like Cmax, Tmax, and AUC before proceeding with larger efficacy studies.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Pentoxifylline in Rats with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Oral Solution | 150 ± 30 | 1.0 ± 0.2 | 450 ± 90 | 100 (Reference) |
| SLN Formulation | 750 ± 150 | 2.5 ± 0.5 | 2300 ± 460 | 511 |
Note: This table presents hypothetical data based on the reported significant increase in bioavailability for pentoxifylline SLNs to illustrate the potential improvement. Actual values for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., 5% w/v Compritol 888 ATO) at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Dissolve this compound in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., 2% w/v Tween 80) in double-distilled water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion.
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Nanoparticle Formation: Subject the pre-emulsion to high-pressure homogenization (HPH) for several cycles at a pressure above 500 bar.
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature to solidify the lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
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Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.
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Construction of Ternary Phase Diagrams: Prepare a series of SEDDS formulations with varying ratios of the selected oil, surfactant, and cosurfactant. Titrate each mixture with water and observe for the formation of a clear or bluish-white microemulsion. Construct a ternary phase diagram to identify the self-emulsifying region.
-
Droplet Size Analysis: Select formulations from the self-emulsifying region and disperse them in an aqueous medium under gentle agitation. Measure the droplet size and PDI of the resulting microemulsion using a particle size analyzer.
-
In Vitro Drug Release: Perform in vitro dissolution studies on the optimized SEDDS formulation in a relevant dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).
Protocol 3: In Vivo Bioavailability Study in Rats
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Animal Model: Use male Wistar or Sprague-Dawley rats (200-250 g).
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Dosing: Divide the animals into groups (n=6 per group). Administer the this compound formulation (e.g., oral solution as control, SLN formulation, SEDDS formulation) orally via gavage. An intravenous group should also be included to determine the absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate the relative bioavailability of the test formulations compared to the control oral solution.
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Caption: Proposed signaling pathway for this compound-mediated inhibition of TNF-α production.
References
Technical Support Center: Optimizing Albifylline Concentration for Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Albifylline in cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a xanthine derivative, similar to its parent compound, pentoxifylline.[1][2] Xanthine derivatives are known to have several mechanisms of action within mammalian cells, primarily acting as:
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Phosphodiesterase (PDE) inhibitors: By inhibiting PDEs, xanthine derivatives can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4][5] This can lead to a variety of downstream effects, including smooth muscle relaxation and reduced inflammation.[3][5]
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Adenosine receptor antagonists: Xanthine derivatives can block adenosine receptors, which are involved in numerous physiological processes.[3][4][5]
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Histone deacetylase (HDAC) activators: Some xanthine derivatives can stimulate HDAC activity, which can suppress the expression of inflammatory genes.[3]
The specific effects of this compound in a given cell-based assay will depend on the cell type and the specific signaling pathways being investigated.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
Direct data on optimal in vitro concentrations of this compound is limited. However, based on studies with its parent compound, pentoxifylline, a logical starting point is to perform a dose-response experiment across a broad range of concentrations.
A recommended starting range for this compound is from 1 µM to 10 mM . Several studies on pentoxifylline have shown biological effects in the micromolar to low millimolar range. For instance, a concentration of 100 µM was used in studies with B16F1 melanoma cells, while concentrations between 0.1 mM and 10 mM were effective in inhibiting cytokine release in peripheral blood mononuclear cells (PBMCs).[6][7] Another study noted that pentoxifylline concentrations up to 30 µg/mL were effective in increasing blood cell deformability in vitro.[8]
It is crucial to determine the optimal concentration for your specific cell line and assay. A dose-response curve is essential to identify the concentration that elicits the desired biological effect without causing significant cytotoxicity.
Q3: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration can be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the biological endpoint of interest.
Experimental Protocols
Protocol 1: Determining the Optimal Dose-Response of this compound
Objective: To identify the effective concentration range of this compound for a specific biological effect and to assess its cytotoxicity.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (e.g., 100 mM in DMSO or sterile PBS)
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96-well cell culture plates
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Assay reagents for measuring the desired biological effect (e.g., ELISA kit for cytokine measurement, reporter gene assay reagents)
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Cell viability assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)
-
Phosphate-buffered saline (PBS)
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Multichannel pipette
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in complete cell culture medium. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration) and a negative control (untreated cells).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, and negative control to the respective wells.
-
Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
-
Measurement of Biological Effect:
-
After the incubation period, perform the assay to measure your specific biological endpoint according to the manufacturer's instructions.
-
-
Assessment of Cytotoxicity:
-
In a parallel plate or in the same wells after measuring the primary endpoint (if the assays are compatible), perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the biological response against the log of the this compound concentration to generate a dose-response curve.
-
Plot the cell viability against the log of the this compound concentration to generate a cytotoxicity curve.
-
From these curves, you can determine the EC50 (half-maximal effective concentration) for the biological effect and the CC50 (half-maximal cytotoxic concentration). The optimal concentration for your experiments should be below the CC50.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in the microplate. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or water to maintain humidity. |
| No observable effect of this compound | The concentration range is too low. The incubation time is too short. The cell line is not responsive. This compound is inactive. | Test a higher range of concentrations. Perform a time-course experiment to determine the optimal incubation period. Verify the expression of the target pathway in your cell line. Ensure proper storage and handling of the this compound stock solution. |
| High levels of cell death, even at low concentrations | The cell line is highly sensitive to this compound. Solvent toxicity. | Use a lower concentration range. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). |
| Precipitation of this compound in the culture medium | Poor solubility of this compound at higher concentrations. | Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. Gentle warming and vortexing of the stock solution before dilution may help. |
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration | Biological Response (units) | Cell Viability (%) |
| 10 mM | 5.2 | 15 |
| 1 mM | 98.7 | 85 |
| 100 µM | 85.4 | 92 |
| 10 µM | 52.1 | 98 |
| 1 µM | 23.6 | 100 |
| 100 nM | 5.8 | 100 |
| 10 nM | 1.2 | 100 |
| 1 nM | 0.5 | 100 |
| Vehicle Control | 0.2 | 100 |
| Untreated Control | 0.1 | 100 |
Visualizations
References
- 1. 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine | C13H20N4O3 | CID 115359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine - Wikipedia [en.wikipedia.org]
- 5. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pentoxifylline and Norcantharidin Modify p62 Expression in 2D and 3D Cultures of B16F1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentoxifylline Inhibits Superantigen-Induced Toxic Shock and Cytokine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentoxifylline: its pharmacokinetics and ability to improve tumour perfusion and radiosensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Albifylline Synthesis and Purification
Welcome to the technical support center for Albifylline synthesis and purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and other N-substituted xanthines?
A1: The most widely employed method for the synthesis of xanthine derivatives is the Traube synthesis.[1][2] This method typically involves the condensation of a substituted urea with cyanoacetic acid to form a 6-aminouracil derivative, followed by nitrosation, reduction to a 5,6-diaminouracil, and subsequent cyclization with a suitable one-carbon source (e.g., formic acid or an orthoformate) to form the xanthine ring.[1][3][4] For this compound, this would involve the use of a urea precursor that leads to the 3-methylxanthine core, followed by alkylation at the N1 position with a 5-hydroxy-5-methylhexyl halide.
Q2: What are the critical steps and potential pitfalls in the Traube synthesis for xanthine derivatives?
A2: Key challenges in the Traube synthesis include ensuring the completeness of each reaction step to avoid a complex mixture of intermediates. The reduction of the 5-nitroso group to the 5-amino group is a critical step where incomplete conversion can lead to impurities. The final cyclization to form the imidazole ring can also be challenging, sometimes requiring harsh conditions or specific reagents to achieve high yields.[3][5]
Q3: I am observing a low yield in the N1-alkylation step. What could be the reason?
A3: Low yields in the N-alkylation of the xanthine core can be attributed to several factors. Competition between different nitrogen atoms (N1, N3, N7, N9) for alkylation is a common issue, leading to a mixture of isomers.[6] The choice of base, solvent, and reaction temperature can significantly influence the regioselectivity of the alkylation. For instance, using a polar aprotic solvent like DMF and a suitable base such as potassium carbonate is a common practice.[7][8] Steric hindrance from the alkylating agent can also reduce the reaction rate and yield.[8]
Q4: What are the common byproducts I should expect during this compound synthesis?
A4: Common byproducts in xanthine synthesis include incompletely cyclized intermediates, such as the 5,6-diaminouracil precursor, and regioisomers formed during the alkylation step (e.g., N3, N7, or N9-alkylated products instead of the desired N1-isomer).[1][6] Additionally, if the alkylating agent contains impurities, these can lead to related byproducts. For instance, in the synthesis of pentoxifylline, impurities in the alkylating agent can lead to the formation of structurally similar impurities.[7]
Q5: What are the recommended methods for purifying crude this compound?
A5: Purification of xanthine derivatives like this compound typically involves standard techniques such as recrystallization or column chromatography.[9] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[4] The choice of solvent for recrystallization is crucial and needs to be determined empirically. For chromatographic methods, a common approach is to use a silica gel column with a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethyl acetate).
Q6: How can I assess the purity of my synthesized this compound?
A6: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the percentage of the main peak and detecting any impurities.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities.[12] Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low yield in uracil ring formation | Incomplete reaction of urea and cyanoacetic acid. | Ensure anhydrous conditions. Use of acetic anhydride as a dehydrating agent can improve the yield.[4] |
| Side reactions due to improper temperature control. | Maintain the recommended reaction temperature. | |
| Incomplete nitrosation of the 6-aminouracil | Incorrect pH of the reaction mixture. | Maintain an acidic pH (e.g., using acetic acid) for the reaction with sodium nitrite.[1] |
| Degradation of the nitroso compound. | Proceed to the next step without isolating the intermediate, if possible. | |
| Low yield in the reduction of the 5-nitroso group | Inefficient reducing agent. | Sodium dithionite is a commonly used and effective reducing agent.[1] Catalytic hydrogenation is an alternative.[4] |
| Oxidation of the resulting 5-amino group. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor yield in the final cyclization step | Inappropriate cyclizing agent or reaction conditions. | For 8-unsubstituted xanthines, formic acid or triethyl orthoformate can be used. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][5] |
| Low reactivity of the diaminouracil precursor. | Ensure the purity of the 5,6-diaminouracil intermediate. | |
| Formation of multiple products in N-alkylation | Lack of regioselectivity. | Optimize the base and solvent system. The use of specific protecting groups might be necessary to direct alkylation to the desired nitrogen. |
| Isomerization of the product. | Analyze the reaction at different time points to check for product degradation or rearrangement. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Difficulty in recrystallization | Inappropriate solvent system. | Screen a range of solvents with varying polarities. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can be effective. |
| Presence of oily impurities. | Pre-purify the crude product by a quick filtration through a small plug of silica gel to remove highly non-polar impurities. | |
| Poor separation in column chromatography | Inappropriate stationary or mobile phase. | For xanthine derivatives, silica gel is a common stationary phase. Optimize the mobile phase by trying different solvent ratios in a gradient elution. |
| Co-elution of the product and impurities. | Consider using a different chromatographic technique, such as reversed-phase chromatography, or preparative HPLC for better resolution.[10] | |
| Persistent impurities in the final product | Structurally very similar impurities. | Multiple purification steps may be necessary (e.g., column chromatography followed by recrystallization). |
| Thermal degradation during purification. | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure. |
Experimental Protocols
General Protocol for Traube Synthesis of a 3-Methylxanthine Core
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Synthesis of 6-Amino-3-methyluracil: A mixture of methylurea and cyanoacetic acid in acetic anhydride is heated. The resulting product is then treated with an aqueous alkali solution (e.g., NaOH) to facilitate ring closure to form 6-amino-3-methyluracil.[4]
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Nitrosation: The 6-amino-3-methyluracil is dissolved in water with acetic acid, and a solution of sodium nitrite is added dropwise while maintaining a low temperature to yield 6-amino-3-methyl-5-nitrosouracil.[1]
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Reduction: The 5-nitroso derivative is then reduced to 5,6-diamino-3-methyluracil using a reducing agent like sodium dithionite in an aqueous ammonia solution or through catalytic hydrogenation.[1][4]
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Cyclization: The resulting 5,6-diamino-3-methyluracil is heated with formic acid or triethyl orthoformate to yield 3-methylxanthine.[13]
General Protocol for N1-Alkylation
-
The 3-methylxanthine is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).[7]
-
A base, typically potassium carbonate or sodium hydride, is added to the solution to deprotonate the xanthine.
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The alkylating agent, in the case of this compound, 1-chloro-5-hydroxy-5-methylhexane or a similar halogenated derivative, is added to the reaction mixture.[9]
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The reaction is stirred at an elevated temperature until completion, which is monitored by Thin Layer Chromatography (TLC) or HPLC.
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After the reaction is complete, the mixture is worked up by filtration and extraction, followed by purification of the crude product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis and purification.
References
- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN112724161A - Preparation method of pentoxifylline impurity - Google Patents [patents.google.com]
- 8. repository.usd.ac.id [repository.usd.ac.id]
- 9. prepchem.com [prepchem.com]
- 10. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Methylxanthine synthesis - chemicalbook [chemicalbook.com]
Albifylline degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and appropriate storage conditions for Albifylline. The following information is designed to help you anticipate and troubleshoot potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C. When shipped under ambient temperatures, the product is considered stable for a few weeks, including the time spent in customs. Stock solutions, for instance in DMSO, should also be stored at -20°C for long-term stability.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, it is known to be a xanthine derivative and a more metabolically stable analogue of pentoxifylline. Therefore, its degradation pathways can be inferred from related compounds. The primary degradation routes for xanthine derivatives typically include hydrolysis, oxidation, and photolysis.
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Hydrolysis: The amide bond in the purine-2,6-dione ring system could be susceptible to hydrolysis under strongly acidic or alkaline conditions.
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Oxidation: The hexyl side chain, particularly the tertiary alcohol group, and the purine ring itself could be targets for oxidation. Studies on the related compound pentoxifylline have shown the formation of a gem-dihydroperoxide derivative under oxidative stress.
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Photolysis: Exposure to UV light can induce degradation of the purine ring system, a common characteristic of many purine analogues.
Q3: Are there any known degradation products of this compound?
Specific degradation products of this compound are not well-characterized in the available literature. However, based on the degradation of similar compounds like pentoxifylline, one could anticipate the formation of oxidation products on the side chain and potential cleavage of the purine ring structure under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or purity over time. | Improper storage conditions (exposure to light, elevated temperature, or humidity). | Store this compound solid and stock solutions at -20°C in a dark, dry environment. Prepare fresh solutions for critical experiments. |
| Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS). | Degradation of this compound due to experimental conditions (e.g., pH of buffer, exposure to oxidizing agents). | Perform forced degradation studies to identify potential degradation products and their retention times. Adjust experimental conditions (e.g., buffer pH, exclusion of light) to minimize degradation. |
| Inconsistent experimental results. | Inconsistent purity of this compound stock due to degradation. | Regularly check the purity of your this compound stock using a validated analytical method. Prepare fresh stock solutions frequently. |
Quantitative Data on Degradation (Hypothetical for this compound based on related compounds)
The following table summarizes hypothetical degradation data for this compound under various stress conditions. This data is illustrative and based on typical behavior of related xanthine derivatives. Actual degradation rates should be determined experimentally.
| Condition | Parameter | Value | % Degradation (Illustrative) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours at 60°C | 15% |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | 25% |
| Oxidation | 3% H₂O₂ | 24 hours at RT | 30% |
| Photolysis | UV light (254 nm) | 24 hours | 20% |
| Thermal | 80°C | 48 hours | 10% |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
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Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
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Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
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Thermal Degradation: Keep the solid drug substance at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
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Analysis: Analyze all samples, including an untreated control, using a suitable stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry detection.
Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Technical Support Center: Albifylline Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Albifylline.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the crystallization of this compound?
A1: The most frequent challenges in this compound crystallization include:
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Oiling out: The compound separates as a liquid instead of a solid.
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Formation of amorphous solid: A non-crystalline solid is produced.
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Polymorphism: The formation of different crystal forms with varying physical properties.[1][2][3]
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Inconsistent crystal size and shape: Difficulty in obtaining uniform crystals.
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Low yield: A significant portion of the compound remains in the solution.
Q2: What are the key factors influencing the crystallization of this compound?
A2: The success of this compound crystallization is primarily influenced by:
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Solvent selection: The solubility of this compound in the chosen solvent system is critical.
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Supersaturation: The concentration of this compound in the solution beyond its saturation point. This is the driving force for crystallization.[4]
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Temperature: Temperature affects solubility and the rate of nucleation and crystal growth.
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Cooling rate: A slow and controlled cooling rate is generally preferred to obtain high-quality crystals.[1]
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Impurities: The presence of impurities can inhibit crystallization or affect the crystal habit.
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Agitation: Stirring can influence nucleation and crystal growth.
Q3: Which solvents are recommended for the crystallization of this compound?
A3: As a xanthine derivative, this compound's solubility is a key consideration. While specific data for this compound is limited, information on related compounds can provide guidance. Xanthine, for instance, is slightly soluble in ethanol and generally insoluble in water and methanol.[5] Theophylline and caffeine show varying solubilities in water.[6] It is recommended to perform a solvent screen to identify the optimal solvent or solvent mixture for this compound.
Troubleshooting Guides
Problem 1: this compound is "oiling out" and not forming crystals.
Cause: The supersaturation level is too high, causing the compound to come out of solution above its melting point in the solvent system.
Solution:
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Reduce the concentration: Start with a more dilute solution.
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Slow down the process: Decrease the cooling rate or the rate of anti-solvent addition.
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Increase the solvent volume: Add more solvent to the mixture to reduce the overall supersaturation.
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Change the solvent: Select a solvent in which this compound is less soluble.
Problem 2: The crystallization yields an amorphous solid instead of crystals.
Cause: Rapid precipitation of the compound from a highly supersaturated solution.
Solution:
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Decrease the rate of supersaturation: This can be achieved by slowing down the cooling rate or the addition of an anti-solvent.
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Use a different solvent system: A solvent in which this compound has moderate solubility at a higher temperature and lower solubility at a lower temperature is ideal for cooling crystallization.
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Introduce seed crystals: Adding a small amount of pre-existing this compound crystals can provide a template for crystal growth and bypass the nucleation barrier.[4]
Problem 3: The crystallization process results in a low yield.
Cause: A significant amount of this compound remains dissolved in the mother liquor.
Solution:
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Optimize the final temperature: For cooling crystallization, ensure the final temperature is low enough to minimize solubility.
-
Increase the anti-solvent ratio: In anti-solvent crystallization, a higher proportion of the anti-solvent will reduce the solubility of this compound.
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Evaporate some of the solvent: If the compound is stable at elevated temperatures, carefully evaporating a portion of the solvent can increase the concentration and induce further crystallization.
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Check for excessive solvent volume: Using too much solvent will result in a lower yield.
Problem 4: The obtained crystals are of inconsistent size and shape (polymorphism).
Cause: Polymorphism is the ability of a compound to exist in multiple crystalline forms. The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization.[1][2][3]
Solution:
-
Control the crystallization conditions: Carefully control parameters such as solvent, temperature, cooling rate, and agitation, as these can all influence which polymorph is formed.[1]
-
Seeding: Use seed crystals of the desired polymorph to encourage its growth.[4]
-
Solvent selection: The choice of solvent can have a significant impact on the resulting crystal form.
-
Characterize the crystals: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorph obtained.
Data Presentation
Table 1: Qualitative Solubility of Xanthine Derivatives in Common Solvents
| Solvent | Theophylline | Caffeine | Xanthine | General Guidance for this compound |
| Water | Sparingly soluble[6] | Soluble[6] | Insoluble[5] | A solvent screen is recommended. |
| Ethanol | Slightly soluble | Slightly soluble | Slightly soluble[5] | A potential solvent for crystallization. |
| Methanol | Soluble | Soluble | Insoluble[5] | May be too strong a solvent. |
| Acetone | Sparingly soluble | Sparingly soluble | - | Could be a useful component in a co-solvent system. |
| Ethyl Acetate | Slightly soluble | Slightly soluble | - | A potential anti-solvent or co-solvent. |
Note: This table provides a general guide based on related compounds. Experimental determination of this compound's solubility is crucial for process optimization.
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the this compound sample in the minimum amount of a pre-heated solvent (e.g., ethanol) with good solubility at elevated temperatures.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To further decrease the solubility, the flask can then be placed in an ice bath. A controlled, slow cooling rate is crucial for forming well-defined crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound sample in a small amount of a "good" solvent in which it is highly soluble.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) in which this compound is insoluble, but which is miscible with the "good" solvent. The addition should be done dropwise with gentle stirring.
-
Crystallization: Continue adding the anti-solvent until crystals begin to form. Allow the mixture to stand to ensure complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for common this compound crystallization issues.
Caption: Factors influencing the outcome of this compound crystallization.
References
- 1. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 2. Understanding Polymorphism &Crystallisation Issues in the Pharmaceutical Industry - Gate2Biotech.com [gate2biotech.com]
- 3. mt.com [mt.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for improving the yield of Albifylline synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Albifylline.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, or 1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione, is a xanthine derivative. A common synthetic approach is the alkylation of 3-methylxanthine at the N1 position with a suitable six-carbon electrophile. This typically involves reacting the sodium salt of 3-methylxanthine with a halo-functionalized hexyl chain that either already contains the tertiary alcohol or has a precursor that can be converted to it.
Q2: What are the key starting materials for this compound synthesis?
A2: The primary starting materials are 3-methylxanthine and a six-carbon side chain precursor. A likely precursor for the side chain is 6-chloro-2-methylhexan-2-ol or a similar halogenated derivative that can be coupled to the N1 position of 3-methylxanthine.
Q3: What are the main challenges in synthesizing this compound?
A3: Key challenges include:
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Regioselectivity: Alkylation of 3-methylxanthine can potentially occur at the N1, N7, or N9 positions. Reaction conditions must be optimized to favor N1 alkylation.
-
Side Reactions: The hydroxyl group on the side chain may need to be protected to prevent it from interfering with the alkylation reaction.
-
Purification: Separating the desired N1-alkylated product from unreacted starting materials and other isomers (N7, N9-alkylated byproducts) can be challenging.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete deprotonation of 3-methylxanthine. 2. Poor reactivity of the alkylating agent. 3. Suboptimal reaction temperature or time. 4. Formation of multiple isomers (N1, N7, N9 alkylation). | 1. Ensure the use of a strong, non-nucleophilic base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF) to fully form the xanthine anion. 2. Use a more reactive alkylating agent (e.g., switching from a chloride to a bromide or iodide). 3. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. Adjust the solvent and base to favor N1 alkylation. In some cases, a specific counter-ion (e.g., sodium salt) in a polar aprotic solvent can enhance N1 selectivity. |
| Formation of Multiple Products (Isomers) | 1. Reaction conditions favor alkylation at multiple nitrogen atoms. 2. Thermodynamic vs. kinetic control issues. | 1. Lowering the reaction temperature may favor the kinetically preferred product. 2. Screen different solvents. Polar aprotic solvents like DMF or DMSO often favor N1 alkylation of xanthines. 3. The choice of base can also influence regioselectivity. |
| Unreacted Starting Material | 1. Insufficient amount of alkylating agent. 2. Deactivation of the alkylating agent. 3. Reaction time is too short. | 1. Use a slight excess (1.1-1.5 equivalents) of the alkylating agent. 2. Ensure the alkylating agent is pure and the reaction is performed under anhydrous conditions if moisture-sensitive reagents are used. 3. Extend the reaction time and monitor for the disappearance of the starting material. |
| Difficulty in Product Purification | 1. Similar polarity of the desired product and byproducts. 2. Presence of unreacted starting materials. | 1. Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate isomers. 2. Recrystallization from a suitable solvent can be an effective purification method if the product is a solid. 3. A preliminary acid-base extraction can help remove unreacted acidic 3-methylxanthine. |
Experimental Protocols
A plausible synthetic route for this compound, based on general methods for N-alkylation of xanthines, is outlined below. Note: This is a generalized procedure and may require optimization.
Step 1: N1-Alkylation of 3-Methylxanthine
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methylxanthine (1 equivalent) in anhydrous dimethylformamide (DMF). Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: To the resulting solution of the sodium salt of 3-methylxanthine, add a solution of 6-chloro-2-methylhexan-2-ol (1.2 equivalents) in anhydrous DMF dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Remove the DMF under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.
Data Presentation
Table 1: Hypothetical Optimization of N1-Alkylation Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | N1:N7 Isomer Ratio |
| 1 | NaH (1.1) | DMF | 80 | 24 | 45 | 5:1 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | Reflux | 48 | 30 | 3:1 |
| 3 | Cs₂CO₃ (1.5) | DMF | 60 | 24 | 55 | 8:1 |
| 4 | NaH (1.1) | DMSO | 80 | 24 | 50 | 6:1 |
*These are hypothetical values for illustrative purposes and would need to be determined experimentally.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
Identifying and minimizing impurities in Albifylline samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing impurities in Albifylline samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
Impurities in this compound can originate from various stages of its lifecycle, including synthesis, purification, storage, and handling.[1] Potential sources include:
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Starting Materials and Reagents: Unreacted starting materials, intermediates, and impurities present in the raw materials used for synthesis.
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Synthesis Byproducts: Unwanted products formed during the chemical reactions to synthesize this compound.
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Degradation Products: Impurities formed due to the degradation of this compound under the influence of light, heat, moisture, or reactive excipients.[1]
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Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.[2]
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Catalyst Residues: Traces of catalysts used in the synthetic process.
Q2: What types of impurities should I be looking for in my this compound sample?
Based on the structure of this compound (a xanthine derivative) and general pharmaceutical manufacturing processes, you should consider the following types of impurities:
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Related Compounds: These include precursors, intermediates, and byproducts from the synthesis. For xanthine derivatives, this could involve incompletely cyclized precursors or side-chain-modified analogues.
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Degradation Products:
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Hydrolysis Products: The ester or amide linkages in related structures can be susceptible to hydrolysis. Given this compound's structure, hydrolysis is a potential degradation pathway.
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Oxidation Products: Xanthine structures can be susceptible to oxidation. A study on the related compound pentoxifylline identified an oxidative degradation product, suggesting a similar pathway could affect this compound.[3]
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Photodegradation Products: Exposure to light can induce degradation.
-
-
Process-Related Impurities:
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Residual Solvents: Common organic solvents used in synthesis.
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Inorganic Impurities: Reagents, catalysts, and heavy metals.[2]
-
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling:[4]
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A stability-indicating HPLC method should be developed and validated.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.
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Gas Chromatography (GC): Used for the analysis of residual solvents.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and for raw material identification.
Q4: How can I minimize the formation of impurities during my experiments and storage?
Minimizing impurity formation requires a multi-faceted approach:[4][5]
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Optimized Synthesis and Purification:
-
Proper Storage and Handling:
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Store this compound samples in well-closed containers, protected from light, heat, and humidity.
-
Conduct stability studies to determine the appropriate storage conditions and shelf life.[5]
-
-
Careful Experimental Procedures:
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Minimize the exposure of samples to harsh conditions during analysis.
-
Use clean glassware and high-purity solvents for sample preparation.
-
Data Presentation
Table 1: Potential Impurity Types in this compound and Recommended Analytical Methods
| Impurity Type | Potential Source | Recommended Analytical Method(s) |
| Organic Impurities | ||
| Starting Materials | Synthesis | HPLC, LC-MS |
| Intermediates | Synthesis | HPLC, LC-MS |
| By-products | Synthesis | HPLC, LC-MS, NMR |
| Degradation Products | Storage, Handling | HPLC, LC-MS, NMR |
| Inorganic Impurities | ||
| Reagents | Synthesis | Ion Chromatography, ICP-MS |
| Heavy Metals | Manufacturing Process | ICP-MS, AAS |
| Catalysts | Synthesis | ICP-MS |
| Residual Solvents | ||
| Class 1, 2, 3 Solvents | Synthesis, Purification | Headspace GC-MS |
Table 2: Typical Stress Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolysis of functional groups |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Hydrolysis of functional groups |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Formation of N-oxides, hydroxylated species |
| Thermal Degradation | 80°C for 48h (solid state) | Thermally induced decomposition |
| Photodegradation | ICH Q1B compliant photo-stability chamber | Photolytic cleavage or rearrangement |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Impurity Profiling
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential impurities and degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV scan of this compound (e.g., 273 nm)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by diluting the stock solution.
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Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard.
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Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Identify and quantify any impurity peaks. The percentage of each impurity can be calculated using the area normalization method or by using reference standards for known impurities.
-
Protocol 2: LC-MS Method for Impurity Identification
Objective: To identify the molecular weights of unknown impurities in this compound samples.
Instrumentation and Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
-
HPLC method as described in Protocol 1 (or a compatible method)
Procedure:
-
Sample Analysis: Analyze the this compound sample using the developed HPLC method coupled to the mass spectrometer.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the chances of detecting all impurities.
-
Data Analysis:
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Extract the mass spectra for each impurity peak observed in the chromatogram.
-
Determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, etc.).
-
Use the accurate mass to propose possible elemental compositions for each impurity.
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Analyze the fragmentation pattern (MS/MS) to gain structural information about the impurities.
-
Troubleshooting and Visualizations
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Column contamination, active sites on the column, inappropriate mobile phase pH. | Use a guard column, flush the column with a strong solvent, adjust the mobile phase pH. |
| Ghost Peaks | Contaminated mobile phase, carryover from previous injections. | Use fresh, high-purity mobile phase, implement a needle wash step in the injection sequence. |
| Baseline Drift | Column temperature fluctuations, non-equilibrated column, contaminated detector. | Use a column oven for temperature control, ensure adequate column equilibration time, flush the detector. |
| Poor Resolution | Inappropriate mobile phase, column degradation. | Optimize the mobile phase composition and gradient, replace the column. |
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification and mitigation of impurities in this compound.
Troubleshooting Logic for Unexpected Peaks in HPLC
Caption: Decision tree for troubleshooting unexpected peaks in an HPLC chromatogram.
References
Albifylline Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize dose-response curve experiments involving Albifylline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a xanthine derivative, and its mechanism of action is analogous to other compounds in this class, such as Pentoxifylline. The primary mechanism is the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3][4][5][6] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger involved in various cellular processes.[1][5][6] Additionally, xanthine derivatives can act as antagonists of adenosine receptors.[1][4]
Q2: What is the expected downstream effect of this compound treatment?
A2: By increasing intracellular cAMP levels, this compound is expected to activate Protein Kinase A (PKA). This can lead to a variety of downstream effects, including the relaxation of smooth muscle and the inhibition of inflammatory responses through the suppression of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis.[4][5][7]
Q3: What is a reasonable starting concentration range for this compound in an in vitro experiment?
A3: Based on studies with the related compound Pentoxifylline, a broad starting range is recommended. Consider a range from 1 µg/mL to 1000 µg/mL. For molar concentrations, a range of 10 µM to 1 mM can be explored.[8][9] It is crucial to perform a wide dose-range finding study to determine the optimal concentrations for your specific cell type and endpoint.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on the specific cellular process you are investigating. For signaling events like cAMP production, shorter time points (e.g., 15-60 minutes) may be sufficient. For functional outputs like cytokine production or cell proliferation, longer incubation times (e.g., 24-72 hours) will likely be necessary. A time-course experiment is recommended to determine the optimal endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects on the plate, or improper mixing of this compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Gently mix the plate after adding this compound. |
| No observable dose-response effect | This compound concentration is too low or too high (causing toxicity), incubation time is not optimal, or the chosen endpoint is not sensitive to this compound. | Perform a wider dose-range finding study (e.g., logarithmic dilutions from 1 nM to 1 mM). Conduct a time-course experiment. Consider a more proximal readout of the signaling pathway, such as measuring intracellular cAMP levels. |
| A biphasic or U-shaped dose-response curve | Off-target effects at higher concentrations or activation of compensatory feedback loops. | This is a valid biological response. Analyze the data using a suitable non-linear regression model that can fit a biphasic curve. Investigate potential off-target effects through literature searches or specific inhibitor studies. |
| Poor cell viability at higher concentrations | Cytotoxicity of this compound or the solvent (e.g., DMSO). | Perform a cytotoxicity assay (e.g., LDH release or a viability stain) in parallel with your functional assay. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell type. |
Quantitative Data Summary
The following table summarizes in vitro concentration data for the related xanthine derivative, Pentoxifylline, which can serve as a starting point for designing this compound experiments.
| Compound | Experimental System | Effective Concentration | Effect | Reference |
| Pentoxifylline | Human T-cells | 3.5 x 10⁻⁵ M (35 µM) | Inhibition of T-cell proliferation and cytokine production | [10] |
| Pentoxifylline | Rat mesenteric resistance vessels | EC₅₀: 105 ± 15 µM | Vasorelaxation | [8] |
| Pentoxifylline | Peripheral blood mononuclear cells (PBMC) | 10 µg/mL - 1000 µg/mL | Inhibition of mitogen-induced proliferation and CTL generation | [9] |
| Pentoxifylline | Equine blood | 1 µg/mL - 10 µg/mL | Inhibition of endotoxin-induced TNF-α release | [11] |
Experimental Protocols
Protocol 1: General Dose-Response Experiment for this compound
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Create a serial dilution series of this compound in cell culture medium.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (determined from a time-course experiment).
-
Endpoint Assay: Perform the assay to measure the desired biological endpoint (e.g., ELISA for cytokine secretion, a colorimetric assay for cell proliferation, or a reporter gene assay).
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Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀/IC₅₀.
Visualizations
Caption: Inferred signaling pathway of this compound.
Caption: Workflow for dose-response curve optimization.
References
- 1. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5.14 Xanthine Derivatives – Nursing Pharmacology [wtcs.pressbooks.pub]
- 3. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 6. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 8. In vitro studies on responses to pentoxifylline and aminophylline of rat mesenteric resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immune response modulation by pentoxifylline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different regulatory effects of pentoxifylline on human T cell activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Albifylline Efficacy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Albifylline in their experiments. The information is tailored for scientists and drug development professionals to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a xanthine derivative, and its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] By inhibiting PDEs, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[1][3] This increase in cAMP levels mediates various downstream effects, including the relaxation of smooth muscle and anti-inflammatory responses.[1][2]
Q2: What are the expected anti-inflammatory effects of this compound?
A2: As a phosphodiesterase inhibitor, this compound is expected to exhibit anti-inflammatory properties by increasing intracellular cAMP levels.[4] Elevated cAMP can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ).[4] This mechanism is similar to its structural analog, Pentoxifylline (PTX), which has been shown to inhibit NF-κB activation and reduce chronic inflammation.[5]
Q3: Which cell lines are suitable for in vitro experiments with this compound?
A3: Based on studies with the similar xanthine derivative Pentoxifylline, macrophage cell lines such as RAW 264.7 are suitable for investigating anti-inflammatory effects.[5] For cancer-related research, murine melanoma cell lines like B16F1 have been used.[6] The choice of cell line should ultimately be guided by the specific research question and the expression of relevant signaling pathway components.
Q4: What is a typical concentration range and incubation time for this compound in cell culture?
A4: While optimal concentrations for this compound should be determined empirically for each cell line and assay, data from its analog, Pentoxifylline (PTX), can provide a starting point. For in vitro studies, concentrations ranging from 10 µg/mL to 500 µg/mL have been used.[5] It is important to note that lower, therapeutic doses (around 10 µg/mL) may have different effects compared to higher, experimental doses (100-500 µg/mL).[5] Incubation times can vary from 6 to 48 hours, depending on the endpoint being measured.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no observable effect of this compound | Inappropriate concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on data from its analog, Pentoxifylline, consider a range of 10 µg/mL to 300 µg/mL.[5] |
| Incorrect incubation time: The duration of treatment may be too short for the desired effect to manifest. | Conduct a time-course experiment to identify the optimal incubation period. Effects on cytokine expression, for example, may require 24-48 hours.[6] | |
| Cell line insensitivity: The chosen cell line may not express the necessary targets for this compound action (e.g., specific PDE isoforms). | Select a cell line known to be responsive to cAMP-elevating agents, such as a macrophage cell line for inflammation studies.[5] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Compound stability: this compound may degrade over time in solution. | Prepare fresh solutions of this compound for each experiment from a frozen stock. | |
| High background or unexpected cytotoxicity | High concentration of this compound: Excessive concentrations can lead to off-target effects or cellular stress. | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your cell line. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). |
Experimental Protocols & Data
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol is adapted from studies on the related compound, Pentoxifylline, and is intended to assess the anti-inflammatory effects of this compound.[5]
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).
3. Measurement of Nitric Oxide (NO) Production:
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.
4. Measurement of Cytokine Production (TNF-α):
-
Collect the cell culture supernatant as described above.
-
Quantify the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's protocol.
5. Data Analysis:
-
Normalize the results to the LPS-only treated group.
-
Determine the IC50 value of this compound for the inhibition of NO and TNF-α production.
Summary of Experimental Parameters for Xanthine Derivatives
| Parameter | Pentoxifylline (PTX) | This compound (HWA 138) | Reference |
| Cell Line | RAW 264.7 | - | [5] |
| In Vitro Concentration | 10 - 500 µg/mL | - | [5] |
| In Vitro Incubation Time | 6 - 48 hours | - | [5][6] |
| In Vivo Model | Sprague-Dawley Rats | Sprague-Dawley Rats | [7] |
| In Vivo Dosage | 25 mg/kg body weight | 25 mg/kg body weight | [7] |
Visualizations
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Troubleshooting Workflow for Low Efficacy
Caption: Workflow for troubleshooting low this compound efficacy.
References
- 1. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 3. What is the mechanism of Proxyphylline? [synapse.patsnap.com]
- 4. The phosphodiesterase inhibitors pentoxifylline and rolipram prevent diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentoxifylline-induced protein expression change in RAW 264.7 cells as determined by immunoprecipitation-based high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentoxifylline and Norcantharidin Modify p62 Expression in 2D and 3D Cultures of B16F1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of pentoxifylline and this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Therapeutic Efficacy of Albifylline in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Albifylline's therapeutic efficacy with its close analog, Pentoxifylline, based on available preclinical experimental data. The information is intended to assist researchers and drug development professionals in evaluating this compound's potential in inflammatory and circulatory shock models.
Executive Summary
This compound, a xanthine derivative and a metabolite of Pentoxifylline, has demonstrated therapeutic potential in preclinical models of hemorrhagic shock and endotoxemia. Its mechanism of action is believed to be similar to Pentoxifylline, primarily through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP levels modulates various downstream signaling pathways, resulting in anti-inflammatory and hemorheological effects.
This guide summarizes the available quantitative data from in vivo studies, provides detailed experimental protocols for key models, and visualizes the proposed signaling pathway and experimental workflows. While direct in vitro comparative studies for this compound are limited, data from its parent compound, Pentoxifylline, are presented as a surrogate to infer its potential cellular effects.
Data Presentation: In Vivo Efficacy of this compound vs. Pentoxifylline
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and Pentoxifylline in relevant animal models.
Table 1: Effects of this compound and Pentoxifylline in a Rat Model of Hemorrhagic Shock
| Parameter | Placebo | This compound (HWA 138) | Pentoxifylline (PTX) |
| Leukocyte Adhesion (adhesion index: s/100 WBCs) | 126.7 ± 19.5 | 71.9 ± 10.7 | 64.4 ± 10.5 |
| *p < 0.05 compared to placebo |
*Data from a study in Sprague-Dawley rats subjected to hemorrhagic shock.[1]
Table 2: Effects of this compound and Pentoxifylline in a Rat Model of Endotoxemia
| Parameter | Control (Saline + LPS) | This compound (HWA) + LPS | Pentoxifylline (POF) + LPS |
| 6-Day Mortality (%) | 80% | 36% | 55% |
| Plasma Tumor Necrosis Factor (TNF) levels | Significantly elevated | Significantly reduced | Significantly reduced |
| p < 0.05 compared to control |
*Data from a study in rats challenged with lipopolysaccharide (LPS).
Signaling Pathway of this compound
This compound, as a xanthine derivative, is proposed to exert its therapeutic effects by inhibiting phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade of events ultimately modulates inflammatory responses and improves blood rheology.
Caption: Proposed signaling pathway of this compound.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the in vivo models used to evaluate this compound.
Caption: Experimental workflow for a typical hemorrhagic shock model.
Caption: Experimental workflow for a typical endotoxemia model.
Experimental Protocols
In Vivo Model: Rat Hemorrhagic Shock
-
Animal Model: Male Sprague-Dawley rats are commonly used.[1]
-
Anesthesia and Surgical Preparation: Anesthesia is induced and maintained throughout the experiment. Catheters are placed in the femoral artery and vein for blood pressure monitoring, blood withdrawal, and fluid/drug administration.[2][3]
-
Induction of Hemorrhagic Shock: A fixed volume of blood is withdrawn to achieve and maintain a target mean arterial pressure (MAP), for example, 40 mmHg for a duration of 60 minutes.[1]
-
Treatment and Resuscitation: Following the shock period, animals are resuscitated with a combination of the shed blood and a crystalloid solution (e.g., Ringer's lactate). This compound, Pentoxifylline, or a placebo is administered intravenously at the onset of resuscitation.[1][2][3]
-
Monitoring and Data Collection: Hemodynamic parameters are continuously monitored. At the end of the experiment, intravital microscopy of specific organs (e.g., liver) can be performed to assess microcirculation and leukocyte-endothelial interactions. Blood samples are collected for analysis of inflammatory markers.[1]
In Vivo Model: Rat Endotoxemia
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Endotoxemia: A solution of lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal injection to induce a systemic inflammatory response.[4][5]
-
Treatment: this compound, Pentoxifylline, or a control vehicle (e.g., saline) is administered, often prior to the LPS challenge.
-
Monitoring and Data Collection: Animals are monitored for a set period (e.g., 6 days) to assess mortality rates. Blood samples can be collected at various time points to measure plasma levels of pro-inflammatory cytokines such as TNF-α.
In Vitro Model: Macrophage Activation Assay (using Pentoxifylline as a surrogate for this compound)
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured under standard conditions.[6][7]
-
Stimulation and Treatment: Cells are pre-incubated with various concentrations of the test compound (Pentoxifylline) before being stimulated with an inflammatory agent like LPS.[8][9][10]
-
Cytokine Measurement: After a specified incubation period, the cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is quantified using an enzyme-linked immunosorbent assay (ELISA).[8][10]
-
Mechanism of Action Studies: To further investigate the mechanism, intracellular cAMP levels can be measured using commercially available assay kits. The expression of genes related to inflammation can be assessed by quantitative real-time PCR (qRT-PCR).[9]
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic agent for conditions involving inflammation and microcirculatory disturbances, with an efficacy comparable to, and in some aspects potentially better than, its parent compound Pentoxifylline. Further in vitro studies are warranted to fully elucidate its cellular mechanisms of action and to provide a more direct comparison with alternative therapies at the cellular level. The experimental models and protocols outlined in this guide provide a framework for such future investigations.
References
- 1. Influence of pentoxifylline and this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time Variable Models of Severe Hemorrhagic Shock in Rats [mdpi.com]
- 4. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 5. researchgate.net [researchgate.net]
- 6. Pentoxifylline-induced protein expression change in RAW 264.7 cells as determined by immunoprecipitation-based high performance liquid chromatography | PLOS One [journals.plos.org]
- 7. In vitro and in vivo effects of pentoxifylline on macrophages and lymphocytes derived from autoimmune MRL-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The differential effect of pentoxifylline on cytokine production by alveolar macrophages and its clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentoxifylline inhibits TLR- and inflammasome-mediated in vitro inflammatory cytokine production in human blood with greater efficacy and potency in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. btsjournals.com [btsjournals.com]
Albifylline vs. Other Xanthine Derivatives in Shock Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of albifylline and other xanthine derivatives—pentoxifylline, aminophylline, and theophylline—in the context of shock therapy. The information is based on available preclinical and clinical experimental data, offering insights into their respective efficacies and mechanisms of action.
Executive Summary
Shock, a life-threatening condition of circulatory failure, necessitates immediate therapeutic intervention to restore tissue perfusion and mitigate inflammatory damage. Xanthine derivatives, a class of compounds known for their anti-inflammatory and hemorheological properties, have been investigated for their potential role in shock management. This guide focuses on this compound, a metabolically stable analogue of pentoxifylline, and compares its performance with established xanthine derivatives. While direct comparative studies are limited, this document synthesizes available data to provide a comparative overview of their effects on microcirculation, inflammation, hemodynamics, and organ protection in various shock models.
Data Presentation
The following tables summarize the quantitative data from key experimental studies, comparing the effects of this compound, pentoxifylline, aminophylline, and theophylline in shock models.
Table 1: Effects on Microcirculation and Leukocyte Adhesion in Hemorrhagic Shock
| Parameter | Placebo | This compound (HWA 138) | Pentoxifylline (PTX) |
| WBC Adhesion Index (s/100 WBCs) | 126.7 ± 19.5 | 71.9 ± 10.7 | 64.4 ± 10.5 |
| Improvement in Microvascular Blood Flow | - | Significant | Significant |
| *p < 0.05 compared to placebo. Data from a study in a rat model of hemorrhagic shock[1]. Both this compound and pentoxifylline significantly reduced shock-induced leukocyte adhesion to the sinusoidal endothelium and improved microvascular blood flow in the liver[1]. |
Table 2: Hemodynamic Effects of Pentoxifylline in Hemorrhagic and Septic Shock
| Parameter | Shock State | Pentoxifylline Effect | Reference |
| Cardiac Output | Hemorrhagic Shock | Significant Increase | [2] |
| Tissue Perfusion (Liver, Kidney, Spleen, Small Intestine) | Hemorrhagic Shock | Significant Improvement | [2] |
| Systemic Vascular Resistance Index | Septic Shock | Significant Increase | [3] |
| Cardiac Index | Septic Shock | Significant Decrease | [3] |
| Mean Arterial Pressure | E. coli Sepsis | No significant decrease compared to control | [4] |
Table 3: Effects on Inflammatory Cytokines in Septic Shock
| Cytokine | Pentoxifylline | Theophylline |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant decrease in septic shock patients[3]. Inhibition of TNF-α release was twice as potent as theophylline in an in vitro study[5]. | Slight inhibition of TNF-α production by peripheral blood mononuclear cells[6]. |
| Interleukin-6 (IL-6) | Significant increase in septic shock patients[3]. No influence on IL-6 release in an in vitro study[5]. | No significant effect on IL-6 production[5]. |
| Interleukin-10 (IL-10) | - | 2.8-fold increase in spontaneous production by peripheral blood mononuclear cells[6]. |
Table 4: Effects on Organ Damage and Mortality in Septic Shock
| Parameter | Aminophylline | Pentoxifylline |
| Multi-organ Albumin Leak (Albumin Index) | Significantly lower than septic control | Significantly lower than septic control |
| Mean Arterial Pressure (MAP) | Significant decrease compared to septic control | No discernible effect on MAP |
| 28-day Mortality (Clinical Trial) | 14.0% (vs. 32.0% in usual-care group) | - |
| Data on albumin leak and MAP from a study in a guinea pig model of E. coli sepsis[4]. Mortality data from a randomized controlled trial in patients with sepsis[7][8][9]. |
Experimental Protocols
1. This compound and Pentoxifylline in Hemorrhagic Shock (Rat Model) [1]
-
Animal Model : Male Sprague-Dawley rats.
-
Shock Induction : Hemorrhagic shock was induced by bleeding to a mean arterial pressure of 40 mm Hg for 60 minutes.
-
Treatment : Animals received either this compound (HWA 138) or pentoxifylline at a dosage of 25 mg/kg body weight as a bolus injection one minute before resuscitation, followed by a continuous infusion of 25 mg/kg over the 3-hour resuscitation period. A placebo group received saline.
-
Resuscitation : Resuscitation was performed with 60% of the shed blood volume and lactated Ringer's solution.
-
Key Measurements : Hepatic sinusoidal perfusion and leukocyte-endothelial interactions were assessed using intravital fluorescence microscopy. Red blood cell and white blood cell velocities, and a white blood cell adhesion index were quantified.
2. Pentoxifylline in Trauma-Hemorrhage (Rat Model) [2]
-
Animal Model : Male rats.
-
Shock Induction : Trauma was induced by laparotomy, followed by hemorrhage to a mean arterial pressure of 40 mm Hg.
-
Treatment : Pentoxifylline (50 mg/kg body weight) or normal saline was infused intravenously over 95 minutes during and after resuscitation.
-
Resuscitation : Resuscitation was performed with Ringer's lactate (four times the volume of shed blood).
-
Key Measurements : Cardiac output, tissue perfusion in various organs (liver, kidney, spleen, small intestine), and plasma liver enzyme levels were determined at 1.5 and 4 hours post-resuscitation. Susceptibility to subsequent sepsis induced by cecal ligation and puncture was also assessed.
3. Aminophylline and Pentoxifylline in Sepsis (Guinea Pig Model) [4]
-
Animal Model : Guinea pigs.
-
Sepsis Induction : Sepsis was induced by intraperitoneal administration of E. coli.
-
Treatment : Animals received a bolus injection followed by a continuous infusion of either aminophylline (high and low dose) or pentoxifylline.
-
Key Measurements : Multiple organ damage was assessed by measuring the accumulation of 125I-labeled albumin in various organs and bronchoalveolar lavage fluid (expressed as an albumin index). Wet-to-dry lung weight ratios and mean arterial pressure were also measured.
4. Aminophylline in Sepsis (Human Clinical Trial) [7][8][9]
-
Study Design : Randomized controlled trial.
-
Participants : 100 patients diagnosed with sepsis within 48 hours of ICU admission.
-
Intervention : Patients were randomized to receive either standard therapy or standard therapy plus aminophylline.
-
Primary Outcome : All-cause mortality at 28 days.
-
Secondary Outcomes : Vasopressor dose, oxygenation index, and Sequential Organ Failure Assessment (SOFA) score.
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and an experimental workflow, created using the DOT language.
Caption: Inflammatory cascade in shock.
Caption: Mechanism of action of xanthine derivatives.
Caption: Preclinical experimental workflow for shock studies.
Conclusion
The available evidence suggests that this compound, similar to its analogue pentoxifylline, holds promise in the treatment of shock by improving microcirculation and reducing the inflammatory response. Both agents have demonstrated a significant reduction in leukocyte adhesion, a critical factor in shock-induced organ damage.
Pentoxifylline has been more extensively studied and has shown beneficial effects on cardiac output and tissue perfusion in hemorrhagic shock. In septic shock, its effects on hemodynamics are more complex, with an observed increase in systemic vascular resistance.
Aminophylline has shown a significant mortality benefit in a clinical trial of septic shock patients and, like pentoxifylline, can reduce multi-organ damage in preclinical models. However, it may be associated with a decrease in mean arterial pressure.
Theophylline's primary relevant action in shock appears to be its anti-inflammatory effects, particularly its ability to increase the anti-inflammatory cytokine IL-10.
Direct comparative studies of this compound against aminophylline and theophylline in shock models are needed to definitively establish its relative efficacy and safety profile. However, based on the current data, this compound's favorable effects on microcirculation and inflammation, coupled with its metabolic stability, make it a compelling candidate for further investigation in the therapeutic arsenal against shock. Researchers and drug development professionals are encouraged to consider these findings in the design of future preclinical and clinical studies.
References
- 1. Influence of pentoxifylline and this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentoxifylline restores cardiac output and tissue perfusion after trauma-hemorrhage and decreases susceptibility to sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pentoxifylline on cytokine levels and inflammatory parameters in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of aminophylline and pentoxifylline on multiple organ damage after Escherichia coli sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in the anti-inflammatory effects of theophylline and pentoxifylline: important for the development of asthma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aminophylline reduces mortality risk in patients with septic shock [medicaldialogues.in]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: Albifylline and Rolipram in Phosphodiesterase Inhibition
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of phosphodiesterase (PDE) inhibitors, both Albifylline and rolipram have been investigated for their therapeutic potential, primarily centered around their ability to modulate intracellular levels of cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive head-to-head comparison of these two compounds, presenting available experimental data, detailing methodologies, and visualizing key pathways to aid in research and development efforts.
Executive Summary
Rolipram is a well-characterized, potent, and selective second-generation inhibitor of phosphodiesterase 4 (PDE4), an enzyme family that specifically degrades cAMP. Its high affinity and selectivity for PDE4 have made it a valuable tool in neuroscience and immunology research. However, its clinical development has been hampered by a narrow therapeutic window and significant side effects, including nausea and emesis.
This compound (also known as HWA 138), a xanthine derivative, is a less potent, non-selective phosphodiesterase inhibitor. It has been shown to modestly inhibit both PDE3 and PDE4. Preclinical studies have highlighted its potential in improving microcirculation and reducing inflammation in models of hemorrhagic shock and endotoxemia. In direct comparison, rolipram is significantly more potent and selective for PDE4, while this compound exhibits a broader but weaker inhibitory profile.
Mechanism of Action: Targeting cAMP Degradation
Both this compound and rolipram exert their primary effects by inhibiting phosphodiesterases, the enzymes responsible for the breakdown of cyclic nucleotides. The inhibition of PDEs leads to an accumulation of intracellular second messengers, primarily cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This signaling cascade is crucial in a multitude of cellular processes, including inflammation, cell proliferation, and synaptic plasticity.
Rolipram's selectivity for the PDE4 isozyme family makes it a targeted modulator of cAMP signaling in cells where PDE4 is predominantly expressed, such as immune cells and neurons.[1][2][3] this compound, as a xanthine derivative, displays a broader spectrum of PDE inhibition, affecting multiple PDE families, albeit with lower potency.[4]
Quantitative Comparison of PDE Inhibition
A significant difference between this compound and rolipram lies in their potency and selectivity as PDE inhibitors. Rolipram is a potent inhibitor of PDE4 isoforms, with IC50 values in the nanomolar range. In contrast, the available data for this compound indicates much weaker, non-selective inhibition of PDE3 and PDE4, with IC50 values in the micromolar range.
| Compound | PDE Isoform | IC50 | Reference |
| Rolipram | PDE4A | 3 nM | [5] |
| PDE4B | 130 nM | [5] | |
| PDE4D | 240 nM | [5] | |
| This compound | PDE3 | ~100 µM | [4] |
| (HWA 138) | PDE4 | ~100 µM | [4] |
Experimental Data and Performance
Preclinical Efficacy
Rolipram: Extensive preclinical studies have demonstrated the efficacy of rolipram in a wide range of models. As a potent anti-inflammatory agent, it has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α.[6] In the central nervous system, rolipram has exhibited neuroprotective and cognitive-enhancing effects in models of neurodegenerative diseases and spinal cord injury.[3][7]
This compound: Preclinical data for this compound is less extensive and has primarily focused on its effects in circulatory and inflammatory models. Studies have shown that this compound can improve microvascular blood flow and reduce leukocyte adhesion to the endothelium in rats subjected to hemorrhagic shock.[8] In models of endotoxemia, this compound has been shown to reduce plasma levels of TNF-α and decrease mortality.[5]
Clinical Trials and Side Effects
Rolipram: Clinical trials with rolipram for indications such as depression and multiple sclerosis were largely unsuccessful due to a narrow therapeutic window and the prevalence of severe side effects. The most commonly reported adverse effects include nausea, vomiting, and other gastrointestinal disturbances. These side effects are thought to be related to the inhibition of a specific PDE4 subtype and have spurred the development of second-generation PDE4 inhibitors with improved side-effect profiles.
This compound: There is a lack of publicly available data on clinical trials for this compound. Its development appears to have been limited to preclinical stages.
Experimental Protocols
Phosphodiesterase Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound and rolipram is the phosphodiesterase inhibition assay. The following is a generalized protocol based on standard laboratory practices.
Detailed Methodology:
-
Enzyme and Substrate Preparation: Recombinant human phosphodiesterase enzymes (e.g., PDE3A, PDE4B) are diluted to the desired concentration in an appropriate assay buffer. The cyclic nucleotide substrate (cAMP or cGMP) is also prepared in the assay buffer.
-
Compound Dilution: Test compounds (this compound or rolipram) are serially diluted to create a concentration range suitable for determining the IC50 value.
-
Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The PDE enzyme is pre-incubated with the test compound for a specified period. The enzymatic reaction is then initiated by the addition of the cyclic nucleotide substrate.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is terminated. The amount of remaining substrate or the amount of product formed (5'-AMP or 5'-GMP) is then quantified using a suitable detection method. Common methods include:
-
Radiometric Assays: Using radiolabeled cAMP or cGMP and quantifying the radioactivity of the resulting 5'-AMP or 5'-GMP after separation.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or competitive binding assays.
-
Luminescence-Based Assays: Utilizing coupled enzyme systems that generate a luminescent signal proportional to the amount of remaining cAMP.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Conclusion
The head-to-head comparison reveals that this compound and rolipram are fundamentally different phosphodiesterase inhibitors. Rolipram is a potent and selective PDE4 inhibitor that has been extensively studied, but its clinical utility is limited by its side-effect profile. This compound is a much weaker, non-selective inhibitor of PDE3 and PDE4 with some preclinical evidence of efficacy in models of shock and inflammation. For researchers and drug development professionals, the choice between these or similar compounds will depend on the specific therapeutic target and the desired balance between potency, selectivity, and tolerability. The development of next-generation PDE inhibitors continues to focus on improving selectivity for specific PDE subtypes to maximize therapeutic benefit while minimizing adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potentials of pentoxifylline for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Influence of pentoxifylline and this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy of Albifylline Compared to Other Phosphodiesterase Inhibitors: A Comparative Guide
This guide provides a detailed comparison of the efficacy of Albifylline, a xanthine derivative, with other phosphodiesterase (PDE) inhibitors. The comparison is based on available preclinical data, focusing on PDE isoenzyme inhibition and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
This compound (also known as HWA 138) is a xanthine derivative, structurally related to pentoxifylline, that has been investigated for its anti-inflammatory and microcirculatory effects.[1] Like other xanthines, its mechanism of action is, in part, attributed to the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDEs, xanthines increase the intracellular concentrations of cAMP and cGMP, leading to a range of physiological responses, including smooth muscle relaxation, vasodilation, and modulation of inflammatory processes.[2]
Phosphodiesterase inhibitors are a broad class of drugs with diverse therapeutic applications. They are categorized based on their selectivity for different PDE isoenzymes. For instance, theophylline is a non-selective PDE inhibitor used in the treatment of respiratory diseases like asthma and COPD.[3] Roflumilast, a selective PDE4 inhibitor, is also approved for the treatment of severe COPD.[4] Sildenafil, a well-known PDE5 inhibitor, is primarily used for erectile dysfunction and pulmonary hypertension.[5]
This guide will compare the available efficacy data for this compound against these and other PDE inhibitors. It is important to note that the available data for this compound is primarily from preclinical studies in the context of inflammation and shock, and there is a lack of clinical data, particularly in respiratory diseases.
Signaling Pathway of Phosphodiesterase Inhibitors
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the efficacy of this compound with other PDE inhibitors.
Phosphodiesterase Isoenzyme Inhibition
This table presents the half-maximal inhibitory concentrations (IC50) of this compound and other xanthine derivatives against various PDE isoforms. The data is derived from studies using rat heart cytosol, and therefore, may not be directly comparable to data from human recombinant enzymes.
| Compound | PDE I (CaM-activated) IC50 (µM) | PDE II (cGMP-stimulated) IC50 (µM) | PDE III (cGMP-inhibited) IC50 (µM) | PDE IV (cAMP-specific) IC50 (µM) | Source |
| This compound (HWA 138) | >1000 | 150 | >1000 | 400 | [6] |
| Pentoxifylline | 120 | 100 | 200 | 150 | [6] |
| Propentofylline | 100 | 20 | 1000 | 100 | [6] |
| Torbafylline | 500 | 500 | >1000 | >1000 | [6] |
| Note: Data obtained from experiments using rat heart cytosol. |
For a broader perspective, the following table includes IC50 values of other well-known PDE inhibitors against human recombinant PDE isoforms. A direct comparison with the data above should be made with caution due to differences in the enzyme source.
| Compound | Target PDE Isoform | IC50 | Source |
| Theophylline | Non-selective | ~100-1000 µM (varies by isoform) | [7] |
| Roflumilast | PDE4 | 0.001-0.004 µM | [4] |
| Sildenafil | PDE5 | 0.0035 µM | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated by its ability to suppress Tumor Necrosis Factor-alpha (TNF-α) production and its efficacy in an in vivo model of endotoxemia.
In Vitro TNF-α Suppression
| Compound | IC50 for TNF-α Suppression (µM) | Source |
| This compound (HWA 138) | 106 | |
| Theophylline | 419 | |
| Pentoxifylline | 133 | |
| Note: Data from lipopolysaccharide (LPS)-stimulated human mononuclear cells. |
In Vivo Efficacy in a Rat Endotoxemia Model
| Treatment (100 mg/kg) | 6-Day Mortality Rate (%) | Plasma TNF-α Levels (relative to control) | Source |
| Control (Saline) | 80 | - | [2] |
| This compound (HWA 138) | 36 | Significantly Reduced | [2] |
| Pentoxifylline | 55 | Significantly Reduced | [2] |
| p < 0.05 compared to control |
In Vivo Efficacy in a Hemorrhagic Shock Model
The efficacy of this compound in improving microcirculation and reducing leukocyte adhesion has been studied in a rat model of hemorrhagic shock.
| Treatment (25 mg/kg) | WBC Endothelium Adhesion Index (s/100 WBCs) | Source |
| Placebo | 126.7 ± 19.5 | [1] |
| This compound (HWA 138) | 71.9 ± 10.7 | [1] |
| Pentoxifylline | 64.4 ± 10.5 | [1] |
| *p < 0.05 compared to placebo |
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the inhibitory activity of a compound against a specific PDE isoform.
-
Enzyme and Substrate Preparation: A specific recombinant human PDE isoenzyme is diluted in an appropriate assay buffer. The substrate, either cAMP or cGMP, is also prepared in the assay buffer.
-
Compound Preparation: The test compounds, including this compound and other PDE inhibitors, are serially diluted to a range of concentrations.
-
Assay Plate Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Pre-incubation: The diluted compounds are pre-incubated with the PDE enzyme for a specific duration to allow for binding.
-
Reaction Initiation: The enzymatic reaction is started by the addition of the substrate (cAMP or cGMP).
-
Incubation: The reaction mixture is incubated at 37°C for a predetermined time.
-
Reaction Termination: The reaction is stopped, often by the addition of a broad-spectrum PDE inhibitor like IBMX.
-
Detection: The amount of remaining cyclic nucleotide is quantified using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA), fluorescence polarization, or scintillation proximity assay.
-
Data Analysis: The percentage of PDE inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
TNF-α Suppression Assay in Human Mononuclear Cells
This protocol describes a method to assess the anti-inflammatory effects of compounds by measuring the inhibition of TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs).
-
Isolation of PBMCs: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds (this compound, theophylline, etc.) for a specified period.
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce TNF-α production.
-
Incubation: The treated and stimulated cells are incubated for a duration that allows for maximal TNF-α secretion (e.g., 4-24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a specific ELISA kit.
-
Data Analysis: The percentage of TNF-α suppression for each compound concentration is calculated relative to the LPS-stimulated control (no compound). The IC50 value is then determined.
Rat Model of Hemorrhagic Shock
This in vivo model is used to evaluate the effects of therapeutic agents on microcirculation and leukocyte-endothelial interactions following severe blood loss.
References
- 1. Frontiers | BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 2. Respiratory Preclinical Disease Models - Asthma, COPD, Cough | Syncrosome [syncrosome.com]
- 3. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 4. | BioWorld [bioworld.com]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
In Vivo Validation of Albifylline's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of Albifylline with its structural analog, Pentoxifylline. The supporting experimental data, detailed methodologies, and relevant signaling pathways are presented to facilitate informed decisions in drug development and research.
Comparative Analysis of Anti-Inflammatory Efficacy
This compound has demonstrated significant anti-inflammatory effects in vivo, primarily through the attenuation of leukocyte adhesion to the vascular endothelium, a critical event in the inflammatory cascade. A key study directly compared the efficacy of this compound (HWA 138) with its parent compound, Pentoxifylline (PTX), in a rat model of hemorrhagic shock.
Table 1: Comparison of this compound and Pentoxifylline in Reducing Leukocyte Adhesion in a Rat Model of Hemorrhagic Shock
| Treatment Group | Adhesion Index (seconds/100 WBCs, Mean ± SE) | Percentage Reduction vs. Placebo |
| Placebo | 126.7 ± 19.5 | - |
| Pentoxifylline (PTX) | 64.4 ± 10.5 | 49.2% |
| This compound (HWA 138) | 71.9 ± 10.7 | 43.3% |
*p < 0.05 compared to the placebo group[1]
The data clearly indicates that both this compound and Pentoxifylline significantly reduce shock-induced leukocyte adhesion to the sinusoidal endothelium in the liver.[1] While Pentoxifylline showed a slightly higher percentage of reduction in this particular study, this compound, a more metabolically stable analogue, exhibited a comparable and statistically significant anti-inflammatory effect.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of these findings.
Hemorrhagic Shock Induction and Leukocyte Adhesion Assessment in Rats
This protocol describes the in vivo model used to evaluate the anti-inflammatory effects of this compound and Pentoxifylline on leukocyte-endothelial interactions.
1. Animal Model:
-
Male Sprague-Dawley rats are used for the experiment.[1]
2. Induction of Hemorrhagic Shock:
-
Animals are anesthetized.
-
A catheter is inserted to monitor blood pressure and to induce hemorrhage.
-
Hemorrhagic shock is induced by withdrawing blood to lower the mean arterial pressure to 40 mm Hg for a duration of 60 minutes.[1]
3. Drug Administration:
-
Animals are randomly and blindly assigned to receive either a placebo, Pentoxifylline, or this compound.[1]
-
The initial dose of 25 mg/kg body weight is administered one minute before resuscitation.[1]
-
This is followed by a continuous infusion of 25 mg/kg body weight over the 3-hour resuscitation period.[1]
4. Resuscitation:
-
After the 60-minute shock period, animals are resuscitated with 60% of the shed blood and lactated Ringer's solution.[1]
5. Intravital Microscopy for Leukocyte Adhesion:
-
Three hours after resuscitation, the liver is externalized for observation using intravital microscopy.[1]
-
Leukocytes are stained with a fluorescent dye, such as rhodamine 6G, to enable visualization.
-
The liver microcirculation, specifically the sinusoids, is observed.
-
The number of adherent leukocytes (leukocytes that remain stationary for at least 30 seconds) within a defined length of the sinusoid is quantified over a specific period.
-
The leukocyte adhesion index is calculated as the total duration of adhesion per 100 white blood cells (WBCs).[1]
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound are believed to be mediated through a signaling pathway similar to that of Pentoxifylline, which involves the inhibition of phosphodiesterase (PDE).
Proposed Anti-Inflammatory Signaling Pathway of this compound
References
A Comparative Analysis of Albifylline and Theophylline: Unraveling a Data-Deficient Landscape
A comprehensive comparative study of the side effects of Albifylline and the well-established methylxanthine, theophylline, is currently hampered by a significant lack of available clinical and preclinical data for this compound. While theophylline possesses a well-documented and extensive side effect profile, research on this compound, a xanthine derivative, has primarily focused on its potential therapeutic effects in preclinical models, leaving its safety and tolerability in humans largely unknown. This guide synthesizes the available information on both compounds, highlighting the current data disparity and providing a framework for understanding their potential mechanistic differences.
Theophylline: A Well-Characterized Side Effect Profile
Theophylline has been utilized for decades in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its use is often limited by a narrow therapeutic index and a wide array of potential side effects, which can range from mild to severe.
Common and Serious Adverse Effects of Theophylline
The side effects of theophylline are often dose-dependent and can affect multiple organ systems.
| System Organ Class | Common Side Effects | Serious Side Effects |
| Gastrointestinal | Nausea, vomiting, stomach pain, diarrhea | Persistent vomiting, hematemesis |
| Cardiovascular | Tachycardia (rapid heart rate), palpitations | Arrhythmias (irregular heartbeat), ventricular fibrillation, cardiac arrest |
| Neurological | Headache, insomnia, restlessness, irritability, muscle tremors | Seizures, dizziness, fainting |
| Renal | Increased urination | - |
| Dermatologic | Rash | Exfoliative dermatitis |
This table represents a summary of commonly reported side effects and is not exhaustive. The frequency and severity of side effects can vary based on individual patient factors and dosage.
This compound: An Investigational Compound with Limited Safety Data
This compound (also known as HWA 138) is a xanthine derivative that has been investigated for its effects on microcirculation and inflammation. Preclinical studies, primarily in animal models of hemorrhagic shock and endotoxemia, have suggested potential therapeutic benefits.
However, a thorough review of published literature reveals a stark absence of clinical trial data and detailed toxicology reports on the side effects of this compound. The available research focuses on its mechanism of action and efficacy, without providing a comprehensive safety profile. One preclinical study in rats compared this compound to pentoxifylline, another methylxanthine, and noted its ability to reduce mortality in endotoxemia without significantly affecting coagulation or leukocyte counts. This study, however, did not provide a detailed assessment of adverse effects.
Mechanistic Insights and Potential for Side Effects
Theophylline's primary mechanisms of action include non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. These actions lead to bronchodilation and anti-inflammatory effects but also contribute to its side effect profile. For instance, adenosine receptor antagonism in the central nervous system can lead to insomnia and restlessness, while effects on cardiac tissue can result in arrhythmias.
This compound is described as a xanthine derivative, similar to pentoxifylline. Its mechanism of action appears to involve the reduction of leukocyte adhesion to the endothelium and improvement of microvascular blood flow. While its precise molecular targets are not as well-elucidated as those of theophylline in the available literature, its classification as a xanthine derivative suggests a potential for some overlapping mechanisms and, consequently, a possibility of similar side effect classes, such as gastrointestinal and neurological effects. However, without direct experimental evidence, this remains speculative.
Experimental Protocols: A Methodological Overview
Due to the lack of specific experimental studies on this compound's side effects, a detailed protocol for a direct comparative study cannot be provided. However, a general methodology for a clinical trial aimed at comparing the side effects of two such drugs would typically involve the following:
A Randomized, Double-Blind, Placebo-Controlled Trial
-
Participant Recruitment: A cohort of healthy volunteers or patients with a specific indication would be recruited. Inclusion and exclusion criteria would be strictly defined.
-
Randomization and Blinding: Participants would be randomly assigned to receive either this compound, theophylline, or a placebo. Both the participants and the investigators would be blinded to the treatment allocation to prevent bias.
-
Dose Escalation: In a Phase I trial, single ascending doses and then multiple ascending doses would be administered to different cohorts to determine the maximum tolerated dose.
-
Adverse Event Monitoring: All adverse events (AEs) would be systematically recorded at regular intervals using standardized questionnaires, physical examinations, and laboratory tests (including electrocardiograms, blood chemistry, and hematology). The severity of AEs would be graded using a standardized scale such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacokinetic and Pharmacodynamic Sampling: Blood samples would be collected to determine the pharmacokinetic profiles of the drugs and to correlate drug concentrations with any observed effects (both therapeutic and adverse).
-
Data Analysis: The incidence, severity, and nature of AEs in each treatment group would be compared using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the established signaling pathway for theophylline and a generalized experimental workflow for a clinical trial assessing drug side effects.
Figure 1. Simplified signaling pathway of Theophylline.
Figure 2. Generalized workflow for a clinical trial assessing drug side effects.
Conclusion
Assessing the Reproducibility of Albifylline's Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Albifylline, a xanthine derivative, and its alternatives. The objective is to assess the reproducibility of this compound's reported effects and to offer a comprehensive overview of its performance in the context of other therapeutic options. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential biological pathways and workflows to facilitate a thorough understanding.
Comparative Data on Efficacy and Safety
To provide a clear comparison, the following tables summarize the quantitative data from preclinical and clinical studies for this compound and its alternatives.
Table 1: Preclinical Efficacy of this compound and Pentoxifylline in a Hemorrhagic Shock Model
| Treatment Group | WBC Endothelium Adhesion Index (s/100 WBCs; Mean ± SE) | Statistical Significance (p-value vs. Placebo) |
| Placebo | 126.7 ± 19.5 | - |
| Pentoxifylline (PTX) | 64.4 ± 10.5 | < 0.05 |
| This compound (HWA 138) | 71.9 ± 10.7 | < 0.05 |
Data extracted from Marzi I, et al. J Trauma. 1996 Jan;40(1):90-6.[1]
Table 2: Comparison of Clinical Efficacy and Safety of Doxofylline and Theophylline in Patients with Asthma and COPD
| Parameter | Doxofylline | Theophylline | Key Findings |
| Efficacy (Pulmonary Function Tests) | Significant improvement | Significant improvement | Doxofylline showed a more effective improvement in PFTs and clinical symptoms.[2] In some studies, Doxofylline was as effective as Theophylline.[3] |
| Safety (Adverse Effects) | Reduced incidence of adverse effects | Higher incidence of adverse effects (e.g., gastric distress, CNS stimulation) | Doxofylline demonstrates a better safety profile and tolerability compared to Theophylline.[2][3] |
| Emergency Bronchodilator Use | Reduced use | - | Patients on Doxofylline required less rescue medication.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Hemorrhagic Shock Model in Rats (Marzi et al., 1996)
-
Animal Model: Male Sprague-Dawley rats.
-
Shock Induction: Animals were subjected to hemorrhagic shock by bleeding to a mean arterial pressure (MAP) of 40 mm Hg for 60 minutes.
-
Treatment:
-
Animals were randomly and blindly assigned to receive either Pentoxifylline (PTX), this compound (HWA 138), or a placebo.
-
A dosage of 25 mg/kg body weight was administered as a bolus one minute before resuscitation.
-
This was followed by a continuous infusion of 25 mg/kg body weight over the 3-hour resuscitation period.
-
-
Resuscitation: Resuscitation was performed with 60% of the shed blood volume and lactated Ringer's solution.
-
Data Collection: Intravital fluorescence microscopy of the liver was performed 3 hours after resuscitation to quantify red blood cell (RBC) and white blood cell (WBC) velocities and WBC-endothelium interactions. The WBC endothelium adhesion was calculated as an index.
Assessment of Bronchodilator Activity in Guinea Pigs (General Protocol)
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Bronchoconstriction Induction: Bronchoconstriction is induced by an intravenous infusion of a spasmogen such as histamine or methacholine.
-
Treatment: The test compound (e.g., a xanthine derivative) is administered, typically intravenously or by inhalation, prior to or after the induction of bronchoconstriction.
-
Measurement of Bronchodilation: Lung function parameters, such as airway resistance and lung compliance, are measured to assess the degree of bronchodilation. A significant decrease in airway resistance and an increase in compliance indicate a bronchodilator effect.
Ovalbumin-Induced Airway Inflammation in Mice (General Protocol for Asthma Model)
-
Animal Model: BALB/c mice.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an allergic airway inflammatory response.
-
Treatment: The test compound is administered to the mice before or after the OVA challenge.
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to measure the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Histological Analysis: Examination of lung tissue sections for signs of inflammation, such as cellular infiltration and mucus production.
-
Cytokine Measurement: Quantification of pro-inflammatory and anti-inflammatory cytokines in the BAL fluid or lung homogenates.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: Mechanism of action of xanthine derivatives.
Caption: Workflow for the hemorrhagic shock experiment.
Caption: Workflow for assessing bronchodilator activity.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Validating Biomarkers for Albifylline's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers to validate the therapeutic effect of Albifylline, a xanthine derivative and phosphodiesterase (PDE) inhibitor. Its performance is compared with alternative PDE inhibitors—Pentoxifylline, Rolipram, and Ibudilast—supported by experimental data and detailed protocols.
Executive Summary
This compound, a methylxanthine derivative, demonstrates therapeutic potential primarily through its anti-inflammatory and microcirculatory effects. As a phosphodiesterase (PDE) inhibitor, its mechanism of action involves modulating intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn influences downstream inflammatory and cellular adhesion pathways. This guide explores key biomarkers to quantify this compound's efficacy, comparing them against other well-established PDE inhibitors. The primary biomarkers of focus include pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), key signaling molecules (NF-κB, pCREB), and markers of leukocyte adhesion (L-selectin).
Mechanism of Action: The cAMP Signaling Pathway
This compound, like other xanthine derivatives, inhibits phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, this compound increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor that can suppress the expression of pro-inflammatory genes. Furthermore, elevated cAMP can interfere with the activation of the NF-κB signaling pathway, a central regulator of inflammation. This pathway is crucial in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Biomarker Comparison: this compound vs. Alternatives
The following tables summarize the effects of this compound and its alternatives on key biomarkers. The data is compiled from various preclinical and clinical studies.
Table 1: Pro-inflammatory Cytokine Modulation
| Biomarker | This compound | Pentoxifylline | Rolipram | Ibudilast |
| TNF-α | Significant Reduction | Significant Reduction[1][2][3][4][5][6] | Significant Reduction[7] | Significant Reduction[8][9][10][11] |
| IL-6 | Reduction | Variable Effects[1][5] | Significant Reduction | Significant Reduction[8][9] |
| IL-1β | Reduction | Reduction | Significant Reduction[12] | Significant Reduction[9] |
| CRP | Not extensively studied | Significant Reduction[3][13] | Not extensively studied | Reduction |
Table 2: Signaling Pathway Modulation
| Biomarker | This compound | Pentoxifylline | Rolipram | Ibudilast |
| cAMP | Increase | Increase[14] | Increase | Increase[15] |
| pCREB | Increase | Increase | Increase | Increase |
| NF-κB | Inhibition | Inhibition | Inhibition[12] | Inhibition[10] |
Table 3: Leukocyte Adhesion Modulation
| Biomarker | This compound | Pentoxifylline | Rolipram | Ibudilast |
| Leukocyte Adhesion | Significant Reduction[16] | Significant Reduction[16] | Reduction | Not extensively studied |
| L-selectin (CD62L) | Downregulation | Downregulation | Not extensively studied | Not extensively studied |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow: Biomarker Validation
The general workflow for validating these biomarkers involves sample collection, processing, and analysis using specific assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This protocol is for the quantitative determination of human TNF-α and IL-6 concentrations in serum, plasma, and cell culture supernatants.
Materials:
-
ELISA Kit for human TNF-α or IL-6 (containing pre-coated 96-well plate, detection antibody, standards, buffers)[17][18][19][20][21]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Wash bottle or automated plate washer
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate with an adhesive strip and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash three times with 300 µL of wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Determine the concentration of the samples by interpolating their mean absorbance values from the standard curve.
Real-Time Quantitative PCR (RT-qPCR) for TNF-α mRNA
This protocol describes the quantification of TNF-α messenger RNA (mRNA) expression levels from cells or tissues.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TNF-α and a reference gene (e.g., GAPDH)
-
RT-qPCR instrument
-
Nuclease-free water, tubes, and pipette tips
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This typically involves incubating the RNA with reverse transcriptase, primers (random hexamers or oligo(dT)), and dNTPs.[22]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a nuclease-free tube on ice. For each reaction, combine the qPCR master mix, forward and reverse primers for TNF-α or the reference gene, and nuclease-free water.
-
Template Addition: Add the cDNA template to the corresponding wells of a qPCR plate.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[23][24][25]
-
Data Analysis: Analyze the amplification data. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. The relative expression of TNF-α mRNA is calculated using the ΔΔCt method, normalizing the Ct value of TNF-α to the Ct value of the reference gene.
Western Blot for Phosphorylated CREB (pCREB)
This protocol is for the detection of phosphorylated CREB in cell lysates.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against pCREB (Ser133) and total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[26][27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pCREB diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total CREB to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of pCREB is expressed as a ratio to total CREB.[28][29]
Flow Cytometry for L-selectin (CD62L) Expression on Neutrophils
This protocol is for the measurement of L-selectin expression on the surface of neutrophils.
Materials:
-
Whole blood or isolated neutrophils
-
Fluorescently-conjugated anti-human CD62L antibody and corresponding isotype control
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: If using whole blood, collect it in tubes containing an anticoagulant (e.g., EDTA). If using isolated neutrophils, prepare them from whole blood using density gradient centrifugation.
-
Antibody Staining: Add the fluorescently-conjugated anti-CD62L antibody or the isotype control to the cell suspension. Incubate for 30 minutes at 4°C in the dark.
-
Red Blood Cell Lysis (for whole blood): If using whole blood, add red blood cell lysis buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Centrifuge the cells and wash them twice with cold FACS buffer to remove unbound antibodies.
-
Resuspension: Resuspend the cells in FACS buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter characteristics. Analyze the fluorescence intensity of the CD62L staining compared to the isotype control to determine the level of L-selectin expression.[30][31][32][33][34]
Conclusion
The validation of biomarkers for this compound's therapeutic effect is crucial for its clinical development. This guide provides a framework for assessing its efficacy by comparing its effects on key inflammatory and signaling biomarkers against those of other PDE inhibitors. The provided experimental protocols offer standardized methods for quantifying these biomarkers, enabling researchers to generate robust and comparable data. Further head-to-head comparative studies are warranted to definitively establish the biomarker profile of this compound in relation to its therapeutic alternatives.
References
- 1. Influence of pentoxifylline on cytokine levels and inflammatory parameters in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentoxifylline decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-TNF-alpha therapy for chronic inflammation: reconsidering pentoxifylline as an alternative to therapeutic protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of pentoxifylline on the production of tumour necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) by monocytes and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral pentoxifylline inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and analgesic effects of the phosphodiesterase 4 inhibitor rolipram in a rat model of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Ibudilast on Central and Peripheral Markers of Inflammation in Alcohol Use Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ibudilast Attenuates Folic Acid-Induced Acute Kidney Injury by Blocking Pyroptosis Through TLR4-Mediated NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibudilast Attenuates Folic Acid–Induced Acute Kidney Injury by Blocking Pyroptosis Through TLR4-Mediated NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentoxifylline Effects on Hospitalized COVID-19 Patients with Cytokine Storm Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of pentoxifylline and this compound on liver microcirculation and leukocyte adhesion after hemorrhagic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmgrp.com [bmgrp.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. lifeome.com [lifeome.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. abcam.com [abcam.com]
- 22. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mcgill.ca [mcgill.ca]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 26. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. phospho-creb western blotting - SDS-PAGE and Western Blotting [protocol-online.org]
- 29. pubcompare.ai [pubcompare.ai]
- 30. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 31. L-selectin regulates human neutrophil transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 32. vonandrian.hms.harvard.edu [vonandrian.hms.harvard.edu]
- 33. L-selectin (CD62L) cross-linking signals neutrophil adhesive functions via the Mac-1 (CD11b/CD18) beta 2-integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. L-selectin expression on neutrophils from allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Albifylline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Albifylline, a xanthine derivative used in research. Due to the limited availability of specific data on this compound's environmental fate and ecotoxicity, a conservative approach to its disposal is recommended.
Pre-Disposal Considerations and Waste Classification
Before initiating disposal, it is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal protocols. In the absence of an SDS for this compound, it should be handled with caution. Based on general guidelines for pharmaceutical waste, an initial assessment is required to determine if the waste is hazardous.
Key Regulatory Frameworks:
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some cases, the Drug Enforcement Administration (DEA).[1][2] States may have additional, more stringent regulations.[1]
Hazardous Waste Characterization:
A chemical waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Without specific data for this compound, it is prudent to treat it as potentially hazardous.
| Hazardous Waste Characteristic | EPA Waste Code | Description |
| Ignitability | D001 | Liquids with a flashpoint below 60°C, non-liquids that can cause fire, ignitable compressed gases, and oxidizers. |
| Corrosivity | D002 | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel. |
| Reactivity | D003 | Wastes that are unstable, react with water, emit toxic gases, or are capable of detonation or explosion under normal conditions. |
| Toxicity | D004 - D043 | Waste that is harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). |
Step-by-Step Disposal Procedure for this compound
This protocol outlines the recommended steps for the safe disposal of this compound from a research laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing this compound).
3. Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
Label the container as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and the date of accumulation.
4. Liquid Waste Disposal:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for chemical waste and have a secure screw-top cap. Do not dispose of this compound solutions down the drain. While some dilute, non-hazardous aqueous solutions may be eligible for drain disposal under local regulations, the lack of specific toxicity data for this compound makes this an unsafe practice.
-
Organic Solvents: If this compound is dissolved in an organic solvent, it must be disposed of as hazardous solvent waste. Collect this waste in a designated, properly labeled solvent waste container. Be mindful of chemical incompatibilities.
5. Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
-
Ensure the SAA is inspected weekly for leaks and proper labeling.
6. Final Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year in an SAA), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport hazardous waste off-site yourself.
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management and interpretation of federal and state environmental regulations. Specific experimental protocols for the disposal of this compound are not available in published literature. The procedures outlined above are derived from general chemical safety and hazardous waste management principles.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Albifylline
Albifylline is a bioactive xanthine derivative, structurally similar to pentoxifylline, and is intended for research use only.[5][6][7] As with any chemical with limited safety data, it should be handled with caution in a controlled laboratory environment.
Personal Protective Equipment (PPE) Requirements
Engineering controls, such as a certified chemical fume hood, are the primary means of exposure control. The following PPE is mandatory as a secondary layer of protection.
| Protection Type | Recommended Equipment | Standard | Purpose & Rationale |
| Eye & Face | Chemical splash goggles. A face shield is required if there is a significant splash hazard. | ANSI Z87.1 / EN166 | Protects against splashes, aerosols, and airborne powder. Standard safety glasses are insufficient.[1][4] |
| Hand | Nitrile or Neoprene gloves. Double-gloving is recommended. | ASTM F1671 / EN374 | Prevents skin contact.[1] Gloves must be inspected before use and changed immediately if contaminated. |
| Body | Fully-fastened, long-sleeved laboratory coat. | N/A | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Work must be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required, following a formal risk assessment. | NIOSH / EN143 | Prevents inhalation of fine powders or aerosols, which is a primary exposure route for potent compounds.[1][8] |
Emergency Procedures & First Aid
Immediate action is critical in case of accidental exposure. All laboratory personnel should be familiar with the location and operation of safety showers and eyewash stations.
| Exposure Route | Immediate Action Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][4] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2][3] Seek immediate medical attention. |
Experimental Protocol: Weighing and Solubilizing this compound Powder
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
Objective: To accurately weigh and dissolve a specified amount of this compound powder while minimizing exposure risk.
Materials:
-
This compound (solid powder)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Vortex mixer or sonicator
-
Appropriate volumetric flasks and vials
-
Required PPE (as specified in the table above)
Procedure:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Don all required PPE.
-
Tare Balance: Place a clean weighing boat on the analytical balance inside the fume hood and tare the balance.
-
Weighing: Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid generating dust.[1] Close the primary container immediately after dispensing.
-
Record Mass: Record the exact mass of the compound.
-
Transfer: Carefully transfer the weighed powder into the appropriate volumetric flask.
-
Solubilization: In the fume hood, add the desired solvent to the flask. Fill to approximately 75% of the final volume.
-
Dissolution: Cap the flask securely and mix using a vortex mixer or sonicator until the solid is completely dissolved.
-
Final Volume: Add solvent to the final volume mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Decontamination & Disposal: Decontaminate the spatula and work surface. Dispose of all contaminated materials (e.g., gloves, weighing boat) as hazardous chemical waste according to institutional and local regulations.
Process Flow and Safety Logic
The following diagrams illustrate the logical workflow for handling this compound and the decision-making process for hazard control.
Caption: Experimental workflow for safely handling this compound.
Caption: Hierarchy of controls for mitigating this compound exposure.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
